Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-oxo-3H-quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-12-9(7)13/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSVJCCYUALGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398371 | |
| Record name | methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313535-84-1 | |
| Record name | methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-hydroxyquinazoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Quinazolinone Carboxylate Scaffold: A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Quinazolinone Carboxylate Derivatives
This guide provides a comprehensive exploration of the diverse biological activities of quinazolinone carboxylate derivatives, a class of heterocyclic compounds that holds significant promise in modern medicinal chemistry. We will delve into their mechanisms of action, structure-activity relationships, and the robust experimental methodologies used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique pharmacological profile of this important chemical scaffold.
The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of bioactive molecules.[1][2] Its rigid, planar structure provides an ideal framework for interacting with various biological targets. The incorporation of a carboxylate (-COOH) or related ester/amide group introduces a critical pharmacophore that can significantly influence the compound's physicochemical properties and biological activity. This carboxylic acid moiety can act as a key hydrogen bond donor/acceptor, engage in ionic interactions, and enhance solubility, making it a pivotal element in designing targeted therapeutics.[3][4] The versatility of this scaffold has led to the development of derivatives with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][5][6][7]
Anticancer Activity: Targeting Cellular Proliferation and Survival
Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use, such as gefitinib and erlotinib.[8] The carboxylate-containing analogues build upon this legacy, offering novel mechanisms for inhibiting tumor growth and inducing cancer cell death.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism for the anticancer effects of many quinazolinone derivatives is the inhibition of protein kinases, which are crucial enzymes controlling cell growth, proliferation, and survival.[9][10] Derivatives have been shown to target key kinases like Epidermal Growth Factor Receptor (EGFR), interrupting signaling pathways that are often hyperactive in cancer cells.[6][8]
Beyond kinase inhibition, these compounds frequently induce apoptosis (programmed cell death). They can trigger the intrinsic mitochondrial apoptosis pathway by altering the expression of key regulatory proteins, such as reducing the levels of the anti-apoptotic protein Bcl-2 and activating executioner caspase-3, which ultimately leads to the dismantling of the cancer cell.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 4. [PDF] Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
- 5. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjhs.com [apjhs.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
Vorapaxar (InChIKey: RUSVJCCYUALGPZ-UHFFFAOYSA-N): A Technical Guide to its Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the preliminary studies on Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's mechanism of action, key experimental findings, and established protocols for its investigation.
Introduction to Vorapaxar
Vorapaxar, identified by the InChIKey RUSVJCCYUALGPZ-UHFFFAOYSA-N, is a potent and selective, orally active antiplatelet agent.[1][2] A synthetic analog of the natural product himbacine, Vorapaxar was developed to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).[3][4][5][6] Unlike traditional antiplatelet agents such as aspirin and P2Y12 inhibitors, Vorapaxar introduces a novel mechanism of action by targeting the thrombin receptor PAR-1 on human platelets.[3][4][6]
Chemical Properties of Vorapaxar:
| Property | Value | Source |
| Molecular Formula | C29H33FN2O4 | [7] |
| Molecular Weight | 492.58 g/mol | [7] |
| CAS Number | 618385-01-6 | [7] |
| Synonyms | SCH 530348, MK-5348, Zontivity | [1][6][7] |
| Solubility | Ethanol: 92 mg/mL, DMSO: 257.5 mg/mL | [7] |
Mechanism of Action: The PAR-1 Signaling Pathway
Thrombin is a potent activator of platelets, playing a crucial role in thrombus formation.[4][8] It exerts its effects primarily through the proteolytic activation of G-protein coupled receptors known as protease-activated receptors (PARs) on the platelet surface.[4] In humans, PAR-1 is the principal thrombin receptor on platelets.[4]
Vorapaxar acts as a competitive and reversible antagonist of the PAR-1 receptor.[4][9][10] By binding to PAR-1, it selectively blocks thrombin-mediated platelet activation and subsequent aggregation.[3][8] A key feature of Vorapaxar's mechanism is its specificity; it does not inhibit platelet aggregation induced by other agonists like ADP, collagen, or thromboxane mimetics, nor does it affect coagulation parameters such as prothrombin time or activated partial thromboplastin time.[4][10][11] This targeted action allows for the inhibition of a critical pathway in thrombosis while potentially preserving other aspects of hemostasis.[8]
Caption: Vorapaxar's inhibition of the PAR-1 signaling pathway.
In Vitro Pharmacological Characterization
Preliminary in vitro studies have been crucial in elucidating the pharmacological profile of Vorapaxar. These studies have consistently demonstrated its potent and selective antagonism of the PAR-1 receptor.
Key In Vitro Findings:
| Parameter | Finding | Source |
| Binding Affinity (Ki) | 8.1 nM for PAR-1 | [1][2][7] |
| Inhibition of Thrombin-Induced Platelet Aggregation (IC50) | 47 nM | [1][7] |
| Inhibition of TRAP-Induced Platelet Aggregation (IC50) | 25 nM | [1][7] |
| Selectivity | Does not inhibit platelet aggregation induced by ADP, collagen, or PAR-4 agonist peptide. | [4][7][11] |
| Binding Characteristics | Competitive, saturable, specific, and slowly reversible binding to PAR-1 on human platelets. | [9] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a standard method to assess the inhibitory effect of Vorapaxar on platelet aggregation in human platelet-rich plasma (PRP).
Objective: To determine the concentration-dependent inhibition of PAR-1 agonist-induced platelet aggregation by Vorapaxar.
Materials:
-
Human whole blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Vorapaxar stock solution (in DMSO or other suitable solvent).
-
PAR-1 agonist peptide (e.g., SFLLRN).
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of Vorapaxar or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes. Add the PAR-1 agonist peptide to induce platelet aggregation and record the change in light transmittance for a defined period (e.g., 5-10 minutes).
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP baseline. The IC50 value for Vorapaxar is determined by plotting the percentage of inhibition against the log concentration of Vorapaxar.
Caption: Workflow for in vitro platelet aggregation assay.
In Vivo Studies and Clinical Trials
The efficacy and safety of Vorapaxar have been evaluated in extensive clinical trials, primarily in patients with a history of atherosclerotic disease.
Key Clinical Trials
-
TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome): This trial evaluated Vorapaxar in patients with non-ST-segment elevation acute coronary syndromes.[12] While it did not meet its primary composite endpoint, a signal of efficacy was observed for major ischemic events.[12]
-
TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events): A large-scale trial that assessed Vorapaxar for long-term secondary prevention in stable patients with a history of MI, ischemic stroke, or PAD.[6][13][14]
Efficacy and Safety Data from TRA 2°P-TIMI 50 (FDA-Approved Population)
The following table summarizes the key efficacy and safety outcomes from the TRA 2°P-TIMI 50 trial in the population for which Vorapaxar is approved (patients with a history of MI or PAD and no history of stroke or TIA).[14][15]
| Endpoint | Vorapaxar (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value | Source |
| Cardiovascular Death, MI, or Stroke | 7.9 | 9.5 | 0.80 (0.73-0.89) | <0.001 | [14][15] |
| CV Death, MI, Stroke, or Urgent Coronary Revascularization | 10.1 | 11.8 | 0.83 (0.76-0.90) | <0.001 | [14][15] |
| GUSTO Moderate or Severe Bleeding | 3.7 | 2.4 | 1.55 (1.30-1.86) | <0.001 | [14][15] |
| Intracranial Hemorrhage (ICH) | 0.6 | 0.4 | - | 0.10 | [14][15] |
These findings demonstrate that Vorapaxar, when added to standard antiplatelet therapy, significantly reduces the risk of major thrombotic cardiovascular events in a select high-risk population, albeit with an increased risk of bleeding.[14][15]
Pharmacokinetics and Metabolism
Vorapaxar exhibits a pharmacokinetic profile suitable for once-daily oral administration.[16]
-
Absorption: Rapidly absorbed after oral administration.[16]
-
Half-Life: Has a long effective half-life of 3 to 4 days.[10][16]
-
Metabolism: Primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2.[4][10][11][16]
-
Excretion: Eliminated mainly through feces (58%) and urine (25%).[16]
Due to its metabolism by CYP3A4, co-administration with strong inhibitors or inducers of this enzyme should be avoided.[11][17]
Synthesis and Analog Development
Vorapaxar is a synthetic analog of the natural product himbacine.[4][5][11] The synthesis of Vorapaxar and its analogs is an active area of research, with efforts focused on developing new PAR-1 antagonists with improved efficacy and safety profiles.[5][18] Studies have detailed enantioselective and racemic routes to novel Vorapaxar analogues, with some demonstrating excellent potencies against PAR-1.[5]
Conclusion and Future Directions
Vorapaxar represents a significant advancement in antiplatelet therapy, offering a novel mechanism of action through the targeted inhibition of the PAR-1 receptor. Preliminary in vitro and in vivo studies have established its potency and selectivity, and large-scale clinical trials have demonstrated its efficacy in reducing thrombotic events in specific patient populations. The primary limitation of Vorapaxar therapy is an increased risk of bleeding, which necessitates careful patient selection.[3][19]
Future research will likely focus on:
-
Identifying patient populations who will derive the greatest benefit from Vorapaxar with an acceptable bleeding risk.
-
Developing novel PAR-1 antagonists with an improved therapeutic window.[18]
-
Further elucidating the role of PAR-1 in various physiological and pathological processes beyond platelet aggregation.
This technical guide provides a foundational understanding of the preliminary studies surrounding Vorapaxar. For further in-depth information, the reader is encouraged to consult the comprehensive list of references provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel and potent vorapaxar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorapaxar - Wikipedia [en.wikipedia.org]
- 7. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]
- 8. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
- 9. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist | RTI [rti.org]
- 10. droracle.ai [droracle.ai]
- 11. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorapaxar in acute coronary syndrome patients undergoing coronary artery bypass graft surgery: subgroup analysis from the TRACER trial (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vorapaxar: a review of its use in the long-term secondary prevention of atherothrombotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Efficacy and safety of vorapaxar as approved for clinical use in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Vorapaxar: Blood Clotting Uses, Side Effects, Dosage [medicinenet.com]
- 18. Design and synthesis of potent PAR-1 antagonists based on vorapaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PAR-1 antagonists: current state of evidence [pubmed.ncbi.nlm.nih.gov]
Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate molecular weight and formula
An In-Depth Technical Guide to Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2] This heterocyclic system is a fundamental building block for numerous natural alkaloids and synthetic compounds with diverse therapeutic applications, including antitumor and anti-inflammatory agents.[1][2] Within this important class, this compound serves as a critical synthetic intermediate and a high-value building block for the development of novel therapeutic agents.[1] Its structure combines the rigid quinazolinone core with a reactive methyl ester group, providing a versatile handle for chemical modification and the exploration of structure-activity relationships (SAR).[1]
This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a detailed synthesis protocol with mechanistic rationale, characterization insights, and its applications as a precursor in medicinal chemistry.
Core Physicochemical and Structural Properties
This compound is an organic building block characterized by a fused bicyclic system.[3] The core properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | [3][4] |
| Molecular Weight | 204.18 g/mol | [3][4] |
| CAS Number | 313535-84-1 | [3] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥95-98% (Commercially Available) | [3][4] |
| Storage | Room temperature | [3] |
Molecular Geometry and Bonding Insights
While specific crystallographic data for this exact molecule is not widely published, analysis of structurally analogous quinazoline derivatives provides significant insight into its molecular geometry.[5] The quinazoline core is expected to be nearly planar, a conformation that maximizes π-system conjugation. Key expected bond lengths, derived from related structures, are detailed below:[5]
| Bond Type | Expected Length (Å) | Rationale |
| C–C (Arene Ring) | 1.38–1.39 | Consistent with aromatic character. |
| C–N (Heterocycle) | 1.31–1.34 | Partial double bond character from charge delocalization. |
| C=O (Position 4) | 1.22–1.24 | Typical length for a carbonyl group in this environment. |
| C–O (Ester) | 1.32–1.36 | Standard length for the single bond in a methyl ester. |
| C=O (Ester) | 1.20–1.22 | Standard length for the carbonyl in a methyl ester. |
The molecular packing in a solid state is likely dominated by intermolecular hydrogen bonding involving the N-H proton of the dihydroquinazoline ring and the carbonyl oxygen atoms, alongside potential π-π stacking interactions between the planar ring systems.[5]
Synthesis Protocol: Fischer Esterification
A standard and reliable method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor.[6] This reaction, a classic Fischer esterification, is efficient and utilizes common laboratory reagents.
Experimental Protocol
Reaction: 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid → this compound
Materials:
-
4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (1.0 eq)
-
Methanol (MeOH, solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalyst)
-
Water (H₂O)
Procedure:
-
To a solution of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (e.g., 3.30 g, 14.8 mmol) in methanol (60 mL), slowly add concentrated sulfuric acid (6.6 mL) while stirring, preferably in an ice bath to manage the exothermic reaction.[6]
-
Heat the resulting mixture to 60 °C and maintain stirring for approximately 11 hours.[6] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.[6]
-
Remove the solvent (methanol) under reduced pressure using a rotary evaporator.[6]
-
Dilute the resulting residue with water. The product may precipitate at this stage.[6]
-
The crude product can then be isolated by filtration and purified further, typically through recrystallization, to yield the final this compound.
Mechanistic Rationale and Workflow
The synthesis proceeds via a Fischer esterification mechanism. The sulfuric acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, helping to shift the equilibrium towards the product side. Heating the reaction provides the necessary activation energy and increases the reaction rate.
Caption: Workflow for the synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for constructing more complex and biologically active molecules.[1] The quinazolinone core is a privileged scaffold found in compounds targeting a range of diseases.
Scaffold for Enzyme Inhibitors
The 4-oxo-quinazoline-7-carboxylic acid scaffold and its derivatives have been identified as a promising chemotype for developing enzyme inhibitors.[7] For instance, researchers have used this core to design and synthesize novel inhibitors of human soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), enzymes implicated in inflammatory pathways.[7][8] The carboxylate at the 7-position is a key interaction point or a site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.
Intermediate for SAR Studies
The functional groups on this molecule—the N-H group, the carbonyl, and particularly the methyl ester—provide multiple handles for chemical derivatization.[1] The ester can be readily hydrolyzed back to the carboxylic acid or converted to an amide, allowing for the synthesis of large compound libraries. This modularity is invaluable for conducting Structure-Activity Relationship (SAR) studies to optimize lead compounds for enhanced biological activity and drug-like properties.[1] Its use facilitates the exploration of how different substituents impact target binding and cellular activity, which is a fundamental practice in modern drug discovery.[9]
Caption: Role as a scaffold for developing bioactive agents.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool in the arsenal of medicinal chemists. With a well-defined molecular structure, a straightforward synthesis, and multiple points for chemical elaboration, it serves as an ideal starting point for the discovery of next-generation therapeutics. Its foundational role in the development of enzyme inhibitors and other bioactive molecules underscores the enduring importance of the quinazolinone scaffold in the landscape of drug discovery and development.
References
- 1. 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound [cymitquimica.com]
- 5. This compound | 313535-84-1 | Benchchem [benchchem.com]
- 6. Methyl 4-hydroxyquinazoline-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 6-Methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Chemistry of a Key Synthetic Intermediate
In the landscape of medicinal chemistry and materials science, the quinoline scaffold holds a privileged position. Its derivatives are at the core of numerous therapeutic agents and functional materials. Among these, 6-methoxy-8-nitroquinoline, a compound with the molecular formula C10H8N2O3, emerges as a pivotal intermediate, particularly in the synthesis of antimalarial drugs. This guide provides a comprehensive technical overview of the physical and chemical properties of 6-methoxy-8-nitroquinoline, offering field-proven insights into its synthesis, analysis, and chemical behavior. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary to effectively utilize this versatile molecule in their research and development endeavors.
Core Molecular Attributes of 6-Methoxy-8-nitroquinoline
6-Methoxy-8-nitroquinoline is a substituted quinoline carrying a methoxy group at the 6-position and a nitro group at the 8-position. This substitution pattern imparts unique electronic and steric properties that govern its reactivity and physical characteristics.
dot
Caption: Chemical structure of 6-Methoxy-8-nitroquinoline.
Physical and Chemical Properties
The physical and chemical properties of 6-methoxy-8-nitroquinoline are summarized in the table below, providing a quick reference for experimental design and handling.
| Property | Value | Reference(s) |
| IUPAC Name | 6-methoxy-8-nitroquinoline | [1] |
| CAS Number | 85-81-4 | [1] |
| Molecular Formula | C10H8N2O3 | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Appearance | Yellow to light-tan crystalline solid | [2][3] |
| Melting Point | 158-162 °C | [4] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO). Slightly soluble in methanol and very slightly soluble in water. | [2][3] |
| pKa | Data not readily available. The quinoline nitrogen is weakly basic. | |
| LogP | 1.9 | [5] |
Synthesis and Purification: A Practical Approach
The most established and widely used method for the synthesis of 6-methoxy-8-nitroquinoline is the Skraup reaction , a classic method for quinoline synthesis. This reaction involves the condensation of an aromatic amine with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.
The Skraup Synthesis of 6-Methoxy-8-nitroquinoline
The synthesis starts from 4-methoxy-2-nitroaniline, which is reacted with glycerol, sulfuric acid, and an oxidizing agent like arsenic pentoxide or the nitro compound of the starting amine itself. The glycerol is first dehydrated by the hot sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. The resulting intermediate then cyclizes and is subsequently oxidized to form the quinoline ring system.
dot
Caption: Conceptual workflow of the Skraup synthesis.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from a well-established procedure and should be performed with appropriate safety precautions in a fume hood.[2]
Materials:
-
4-methoxy-2-nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅) or p-nitrophenol
-
Methanol
-
Chloroform
-
Activated Carbon
-
Ice
-
Concentrated Ammonium Hydroxide (NH₄OH)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 4-methoxy-2-nitroaniline and arsenic pentoxide.
-
Add glycerol to the mixture and stir to form a homogeneous slurry.
-
Slowly add concentrated sulfuric acid through the dropping funnel. The temperature will rise; maintain it below 120°C.
-
After the addition is complete, heat the reaction mixture to 130-140°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Allow the mixture to cool to below 100°C and then cautiously pour it into a beaker containing a mixture of ice and water.
-
Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the pH is basic. This will precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with water.
Purification Protocol
The crude 6-methoxy-8-nitroquinoline can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot chloroform.
-
Add a small amount of activated carbon to the solution and boil for a few minutes to decolorize.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.[2]
-
Dry the crystals in a vacuum oven. The purity can be checked by melting point determination and HPLC analysis.
Spectroscopic and Analytical Characterization
The identity and purity of 6-methoxy-8-nitroquinoline are confirmed through various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 6-methoxy-8-nitroquinoline.
¹H NMR (400 MHz, DMSO-d₆): [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.87 | dd | 1H | H-2 |
| 8.43 | dd | 1H | H-4 |
| 8.03 | d | 1H | H-5 |
| 7.71 | d | 1H | H-7 |
| 7.67 | dd | 1H | H-3 |
| 3.98 | s | 3H | -OCH₃ |
¹³C NMR (101 MHz, CDCl₃): (Predicted and based on related structures)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C-6 |
| ~145 | C-8a |
| ~145 | C-2 |
| ~135 | C-4 |
| ~130 | C-4a |
| ~122 | C-3 |
| ~102 | C-5 |
| ~95 | C-7 |
| ~56 | -OCH₃ |
| Quaternary C-8 is expected to be weak and further downfield. |
Mass Spectrometry (MS)
The mass spectrum of 6-methoxy-8-nitroquinoline shows a molecular ion peak ([M]⁺) at m/z 204, corresponding to its molecular weight.[5]
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands for the functional groups present in the molecule. Key peaks include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
C-H stretching (methoxy): ~2950-2850 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1600-1450 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1530 and ~1350 cm⁻¹
-
C-O stretching (methoxy): ~1250 cm⁻¹
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method can be employed to determine the purity of 6-methoxy-8-nitroquinoline.
Experimental Protocol: HPLC Analysis
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method is scalable and can be adapted for preparative separation to isolate impurities.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 6-methoxy-8-nitroquinoline is primarily dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the quinoline ring.
Reduction of the Nitro Group
The most significant reaction of 6-methoxy-8-nitroquinoline is the reduction of the 8-nitro group to an amino group, yielding 6-methoxy-8-aminoquinoline. This transformation is a crucial step in the synthesis of the antimalarial drug primaquine and its analogues.[7][8]
Typical Reduction Protocol: A common method for this reduction involves the use of a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium (e.g., hydrochloric acid) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.[7][9]
dot
Caption: Reduction of the nitro group.
Electrophilic Aromatic Substitution
The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methoxy group at the 6-position directs electrophilic attack to the ortho and para positions relative to it, primarily the 5- and 7-positions. The nitro group at the 8-position is a strong deactivating group and will direct incoming electrophiles to the meta position (positions 5 and 7). Therefore, electrophilic substitution is most likely to occur at the 5- and 7-positions, with the exact regioselectivity depending on the specific electrophile and reaction conditions.[10]
Safety and Handling
6-Methoxy-8-nitroquinoline should be handled with care in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Laboratory coat
-
Respiratory protection if dust is generated
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
6-Methoxy-8-nitroquinoline is a compound of significant interest due to its role as a key building block in the synthesis of pharmacologically active molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its efficient and safe utilization in research and development. The provided protocols for its synthesis, purification, and analysis serve as a practical resource for scientists in the field. Further exploration of its reactivity will undoubtedly continue to unlock new applications for this versatile quinoline derivative.
References
- 1. 6-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - 6-methoxy-8-nitroquinoline (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 6. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
- 9. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Introduction: The Quinazoline Scaffold as a Cornerstone of Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Quinazoline-7-Carboxylate Compounds
The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents one of the most significant and "privileged" scaffolds in the landscape of medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] This versatility has cemented the quinazoline core as a foundational element in the design of numerous therapeutic agents.
This guide provides a comprehensive technical overview of a specific, strategically important class of these compounds: the quinazoline-7-carboxylates. We will trace the historical arc from the initial discovery of the parent quinazoline ring to the modern synthetic strategies that enable the creation of these functionalized derivatives. The focus will be on the causality behind synthetic choices, the evolution of methodologies, and the application of these compounds in contemporary drug discovery. The carboxylate group at the 7-position is not merely a substituent; it is a versatile chemical handle that unlocks vast potential for molecular diversification and the fine-tuning of pharmacological activity, making its history and synthesis a critical subject for researchers in the field.[2]
Historical Foundations: From Discovery to a Privileged Scaffold
The journey of the quinazoline nucleus began in the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen with anthranilic acid.[5][6] However, the synthesis of the parent quinazoline heterocycle was first reported later, in 1895, by August Bischler and Lang.[7] A more refined and satisfactory synthesis was subsequently developed by Siegmund Gabriel in 1903, which laid the groundwork for future exploration of this chemical space.[5][7]
Over the following decades, the therapeutic potential of quinazolines became increasingly apparent, leading to the development of numerous drugs. The scaffold's ability to mimic endogenous purine structures allows it to interact with a wide array of biological targets, particularly protein kinases. This led to the successful development of several FDA-approved anticancer drugs like Gefitinib (Iressa®) and Afatinib (Gilotrif®), which target the epidermal growth factor receptor (EGFR) and have revolutionized the treatment of certain cancers.[7][8] This success spurred deeper investigation into methods for functionalizing every position of the quinazoline ring to explore new structure-activity relationships (SAR).
The Strategic Importance of the C-7 Position
Within the quinazoline scaffold, the C-7 position on the benzene ring holds unique strategic value. Functionalization at this site allows for the extension of the molecule into solvent-exposed regions of protein binding pockets without disrupting the core interactions typically governed by the pyrimidine ring. The introduction of a carboxylate group (or its synthetic precursor, a nitrile) at this position provides a powerful tool for chemists.[2]
Key Advantages of the 7-Carboxylate Moiety:
-
Synthetic Versatility: The carboxylic acid can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides, enabling the attachment of diverse side chains.[9][10]
-
Pharmacokinetic Modulation: The polar carboxylate group can be used to modulate solubility, cell permeability, and other pharmacokinetic properties.
-
Hydrogen Bonding: It can act as a hydrogen bond donor or acceptor, forming key interactions with target proteins to enhance binding affinity and selectivity.
-
Precursor to Fused Systems: The 7-carboxylate and its derivatives can serve as starting points for cyclization reactions to build novel, fused heterocyclic systems, further expanding the accessible chemical space.[2]
Synthetic Evolution and Key Methodologies
The synthesis of quinazoline-7-carboxylate derivatives has evolved from classical condensation reactions to more sophisticated, multi-step sequences that allow for precise control over substitution patterns.
Primary Synthesis from Substituted Anthranilic Acids
A robust and frequently employed strategy begins with a suitably substituted anthranilic acid derivative, specifically one that already contains the necessary carboxylate groups. A modern example of this approach is the synthesis of quinazolinone-7-carboxylic acid derivatives, which serve as potent enzyme inhibitors.[9][10] The causality of this pathway is rooted in building the pyrimidine ring onto a pre-functionalized benzene ring.
The following workflow, based on the work of Turanlı et al. (2022), illustrates this process, starting from dimethyl aminoterephthalate.[9][10]
Caption: Generalized workflow for synthesizing quinazoline-7-carboxylate derivatives.
Detailed Experimental Protocol: Synthesis of a Quinazolinone-7-Carboxamide Scaffold
This protocol is adapted from a validated literature procedure and demonstrates the synthesis of key intermediates leading to a quinazoline-7-carboxylate scaffold.[9][10]
Step 1: Selective Hydrolysis and Esterification
-
Rationale: Starting with dimethyl 2-aminoterephthalate, one ester group must be selectively hydrolyzed to a carboxylic acid, which will later participate in ring formation. The other ester group, destined to become the 7-carboxylate, is temporarily protected. Subsequent selective esterification of the more sterically accessible carboxyl group at the 4-position is a critical step.[9][10]
-
Procedure:
-
Dimethyl 2-aminoterephthalate is hydrolyzed to 2-aminoterephthalic acid.
-
The resulting diacid is then subjected to selective esterification. A common method involves using trimethylchlorosilane (TMSCl) in methanol, which preferentially esterifies the carboxylic acid at the 4-position to yield the monoester, methyl 2-aminoterephthalate.[9]
-
Step 2: Formation of the Quinazoline Core
-
Rationale: The remaining free carboxylic acid is activated to facilitate cyclization. Conversion to an acid chloride is a classic activation strategy. This highly reactive intermediate then reacts with a thiocyanate salt, triggering a cascade that results in the spontaneous formation of the pyrimidine ring.
-
Procedure:
-
The monoester from Step 1 is treated with thionyl chloride (SOCl₂) to produce the corresponding acid chloride.
-
The acid chloride is reacted with ammonium isothiocyanate. This forms an acyl isothiocyanate intermediate which undergoes spontaneous intramolecular cyclization to form the 2-thioxo-quinazoline intermediate.[9]
-
Step 3: Final Functionalization
-
Rationale: The 2-thioxo group and the ester at the 7-position are now handles for final diversification. The ester can be hydrolyzed back to the carboxylic acid and then converted to various amides to explore SAR.
-
Procedure:
-
The methyl ester of the quinazoline intermediate is hydrolyzed using a base (e.g., NaOH).
-
The resulting quinazoline-7-carboxylic acid is activated (e.g., using a coupling agent like HATU or by conversion to an acid chloride) and reacted with a desired amine (e.g., neopentylamine) to yield the final amide derivative.[9]
-
Synthesis via Hydrolysis of Quinazoline-7-carbonitrile
An alternative and highly effective pathway involves the use of quinazoline-7-carbonitrile as a key precursor.[2] The nitrile group is relatively stable to many reaction conditions used to build or modify the quinazoline core, and it can be quantitatively converted to the desired carboxylic acid in a final step.
-
Rationale: This "late-stage functionalization" approach is powerful because it allows a common intermediate (the nitrile) to be used in various reaction pathways before the final, often polarity-increasing, conversion to the carboxylic acid.
-
General Protocol (Hydrolysis):
-
Quinazoline-7-carbonitrile is dissolved in a suitable solvent.
-
The solution is treated with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH) in the presence of water.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon cooling, the pH is adjusted to precipitate the quinazoline-7-carboxylic acid product, which is then collected by filtration.[2]
-
Biological Activity and Applications in Drug Discovery
The quinazoline-7-carboxylate scaffold is a key component in the development of inhibitors for various enzymatic targets. The strategic placement of the carboxylate allows for tailored interactions within enzyme active sites.
Case Study: Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP)
Recent research has identified quinazolinone-7-carboxamide derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of arachidonic acid.[9][10][11] Inhibition of sEH is a promising therapeutic strategy for treating cardiovascular and inflammatory diseases because it increases the levels of beneficial epoxyeicosatrienoic acids (EETs).[11]
Caption: Role of sEH in arachidonic acid metabolism and its inhibition.
The structure-activity relationship studies revealed that the amide and thiobenzyl fragments attached to the quinazolinone nucleus were critical for potent sEH inhibition.[9][10]
Table 1: Biological Activity of Key Quinazolinone-7-Carboxamide Derivatives [9][10][11]
| Compound | R Group (Amide) | sEH Inhibition IC₅₀ (μM) | FLAP Inhibition IC₅₀ (μM) |
| 34 | Neopentyl | 0.30 | 2.91 |
| 35 | Cyclopentyl | 0.66 | >10 |
| 37 | Isobutyl | 0.53 | >10 |
| 43 | 2-Methylbutyl | 0.58 | >10 |
| 5 (Acid) | -OH | >10 | 0.87 |
Data synthesized from Turanlı et al., ACS Omega, 2022.[9]
The data clearly demonstrates the pivotal role of converting the 7-carboxylic acid (Compound 5) into specific amides. This transformation switches the primary activity from FLAP inhibition to potent sEH inhibition, showcasing how modifications at the C-7 position can dramatically and selectively alter the pharmacological profile of the entire molecule.[9]
Conclusion and Future Outlook
The journey of quinazoline-7-carboxylate compounds from a conceptual derivative of a historically significant scaffold to a key building block in modern drug discovery is a testament to the enduring power of medicinal chemistry. The strategic value of the 7-carboxylate functional group provides an unparalleled platform for synthetic diversification, enabling researchers to probe complex biological systems with precision.
The synthetic pathways, now well-established, allow for the rational design and efficient production of novel analogues. As demonstrated by their application in developing potent sEH inhibitors, these compounds are at the forefront of tackling challenging diseases. Future research will undoubtedly focus on leveraging the C-7 handle to develop compounds with novel mechanisms of action, improved drug-like properties, and greater selectivity for a new generation of therapeutic targets. The history of this scaffold is still being written, and the quinazoline-7-carboxylate moiety will continue to be a central character in its next chapter.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline-4(3 H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
An In-Depth Technical Guide to the Pharmacological Profile and Synthetic Utility of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
Authored by a Senior Application Scientist
Abstract
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2][3][4] This guide focuses on this compound, a key synthetic intermediate that serves as a versatile foundation for the development of novel therapeutic agents. While this compound is not an end-drug, its strategic importance lies in its utility as a building block for creating extensive libraries of derivatives with diverse pharmacological activities. This document provides a comprehensive overview of its physicochemical properties, synthesis, and the vast pharmacological landscape of the broader 4-oxo-quinazoline class, offering critical insights for researchers and professionals in drug discovery and development.
The Quinazoline Scaffold: A Foundation of Therapeutic Excellence
The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocycle, a structure that has captured the attention of medicinal chemists for decades.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[1][5] The clinical success of several quinazoline-based drugs, such as the anticancer agents gefitinib, erlotinib, and lapatinib, underscores the therapeutic potential embedded within this molecular framework.[2][3]
This compound (CAS: 313535-84-1) represents a pivotal entry point into this chemical space. Its structure combines the foundational 4-oxo-quinazoline core with a reactive methyl ester at the 7-position, providing an ideal handle for synthetic elaboration to explore structure-activity relationships (SAR) and develop novel, potent, and selective therapeutic candidates.[6]
Physicochemical Profile and Structural Characteristics
A thorough understanding of a compound's fundamental properties is critical for its application in synthetic chemistry and drug design.
Key Chemical Properties
The essential properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 313535-84-1 | [7] |
| Molecular Formula | C₁₀H₈N₂O₃ | [7][8] |
| Molecular Weight | 204.18 g/mol | [7][8] |
| Synonyms | 7-quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-, methyl ester | [8] |
| Purity | Typically ≥95-98% for research applications | [7][8] |
Molecular Geometry and Crystallography
While specific crystallographic data for this exact molecule is limited, analysis of closely related quinazolinone structures provides a strong basis for predicting its geometry.[9] The fused ring system is expected to be nearly planar, a conformation that facilitates π-π stacking interactions in biological systems. The delocalization of electrons across the heterocyclic ring imparts partial double-bond character to the C-N bonds.
| Bond Type | Expected Length (Å) | Structural Context |
| C–C (Arene Ring) | 1.38–1.39 | Consistent with aromatic character |
| C–N (Heterocycle) | 1.31–1.34 | Indicates resonance delocalization |
| C=O (Position 4) | 1.22–1.24 | Standard carbonyl bond length |
| C–O (Ester) | 1.32–1.36 | Methyl carboxylate group |
| C=O (Ester) | 1.20–1.22 | Carbonyl within the ester function |
| Table based on analysis of structurally similar compounds.[9] |
Hydrogen bonding involving the N-H proton of the dihydroquinazoline ring and the carbonyl oxygen at position 4 is a key feature that influences crystal lattice formation and interactions with biological targets.[9]
Synthesis and Chemical Derivatization
The synthesis of this compound is straightforward, making it an accessible starting material for research campaigns.
Standard Esterification Protocol
The most direct synthesis involves the acid-catalyzed esterification of its carboxylic acid precursor.
Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the target compound.[10]
Detailed Methodology: [10]
-
Reagent Preparation: To a solution of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (1 equivalent) in methanol (approx. 4.5 mL per mmol of acid), add concentrated sulfuric acid (2 equivalents) dropwise.
-
Reaction: Stir the resulting mixture at 60 °C for approximately 11 hours. Monitor reaction progress using an appropriate technique (e.g., TLC).
-
Workup: After cooling the reaction to room temperature, remove the methanol under reduced pressure (in vacuo).
-
Isolation: Dilute the residue with water to precipitate the product. The solid can then be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization if necessary.
Pharmacological Landscape of the 4-Oxo-Quinazoline-7-Carboxylate Scaffold
While this compound is primarily a synthetic intermediate, the scaffold it represents is a hub of pharmacological activity. Its true value is realized upon its derivatization into more complex molecules.
Key Biological Targets and Therapeutic Areas
Research into derivatives of the 4-oxo-quinazoline-7-carboxylate core has identified several promising biological targets.
-
Enzyme Inhibition: The scaffold is a known foundation for developing potent enzyme inhibitors. Notably, by converting the 7-carboxylate to various amides, researchers have developed dual inhibitors of human soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), which are key targets in inflammatory pathways.[11][12]
-
Antitumor Activity: The broader class of 3-substituted quinazolinones has shown significant potential in oncology.[5] The 4-oxo-quinazoline core is a key pharmacophore in several FDA-approved tyrosine kinase inhibitors.[2][3] Derivatives of the related 3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid have demonstrated antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis.[6]
Structure-Activity Relationship (SAR) and Derivatization Hotspots
The strategic modification of the this compound core is essential for tuning its pharmacological activity. The following diagram illustrates the key positions for chemical derivatization.
Caption: Key positions for synthetic modification on the core scaffold.
-
Position N3: Substitution at this position is a well-established strategy for developing anticancer agents, particularly kinase inhibitors.[6]
-
Position C2: Introducing thioether linkages and various substituted benzyl groups at C2 has proven effective for creating potent sEH inhibitors.[11][12]
-
Position C7: The methyl ester is an ideal starting point for generating a diverse library of amides. This modification is crucial for exploring interactions with target proteins and modulating pharmacokinetic properties. The synthesis of N-neopentyl and N-isobutyl amides has been shown to yield high-affinity ligands for sEH and FLAP.[11][12]
Future Directions and Applications in Drug Discovery
This compound is not just a chemical; it is an enabling tool for therapeutic innovation. Its value lies in its potential as a versatile starting material for constructing compound libraries aimed at a wide range of biological targets.[6]
Future research avenues include:
-
Expansion of Anticancer Agents: Leveraging the known importance of the quinazolinone core in oncology to synthesize novel derivatives targeting different kinases or apoptotic pathways.
-
Development of Novel Anti-inflammatory Drugs: Further exploring the dual sEH/FLAP inhibitory profile by synthesizing a wider range of C2 and C7-amide derivatives to optimize potency and selectivity.
-
Probing New Therapeutic Areas: Using the scaffold as a template to discover inhibitors for other enzymes or modulators for receptors, tapping into the broad bioactivity of the quinazoline class.[1]
Conclusion
This compound stands as a compound of significant strategic importance in medicinal chemistry. While its own pharmacological profile is that of a precursor, its true power is unlocked through synthetic derivatization. Its accessible synthesis, combined with the proven therapeutic relevance of the 4-oxo-quinazoline scaffold, makes it an invaluable building block for the discovery and development of next-generation drugs. This guide provides the foundational knowledge researchers need to effectively utilize this compound as a launchpad for creating novel therapeutics to address a wide spectrum of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 4. ijirt.org [ijirt.org]
- 5. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 6. 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound [cymitquimica.com]
- 9. This compound | 313535-84-1 | Benchchem [benchchem.com]
- 10. Methyl 4-hydroxyquinazoline-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
One-Pot Synthesis of Dihydroquinazolines from Anthranilic Acid: A Detailed Guide for Researchers
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides an in-depth exploration of the one-pot synthesis of these valuable heterocycles, with a particular focus on methodologies starting from the readily available and cost-effective precursor, anthranilic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of the synthetic transformations and offers detailed, field-proven protocols.
The Strategic Advantage of One-Pot Syntheses
In the realm of synthetic chemistry, one-pot reactions represent a paradigm of efficiency and elegance. By combining multiple reaction steps in a single vessel without the isolation of intermediates, these processes offer significant advantages. They reduce solvent consumption, minimize waste generation, and save considerable time and effort.[4] The synthesis of dihydroquinazolines is particularly amenable to such strategies, allowing for the rapid assembly of molecular complexity from simple starting materials.
Mechanistic Insights: The Chemistry Behind the Transformation
The most common and direct route to 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of an anthranilamide derivative with an aldehyde or ketone. When starting from anthranilic acid, the synthesis necessitates an initial amidation step to form the key anthranilamide intermediate. A plausible and widely accepted mechanism for the one-pot, three-component synthesis starting from isatoic anhydride (which can be derived from anthranilic acid) is illustrated below.[1]
Initially, a catalyst facilitates the nucleophilic attack of an ammonia source, such as ammonium acetate, on the carbonyl carbon of isatoic anhydride. This leads to a ring-opening and subsequent decarboxylation to generate anthranilamide in situ. The reaction then proceeds via the classical cyclocondensation pathway. The catalyst activates the carbonyl group of the aldehyde, promoting a nucleophilic attack from the amino group of anthranilamide to form a Schiff base intermediate after the elimination of a water molecule.[1] The final and rate-determining step is the intramolecular cyclization, where the amide nitrogen attacks the imine carbon to furnish the desired 2,3-dihydroquinazolin-4(1H)-one ring system.[1]
Caption: Plausible mechanism for the one-pot synthesis of DHQs.
Experimental Protocols: From Theory to Practice
The following section outlines detailed protocols for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. These methods have been selected for their reliability, efficiency, and broad applicability.
Protocol 1: Three-Component Synthesis from Isatoic Anhydride
This protocol is a widely used and highly efficient method for the synthesis of a diverse range of 2,3-dihydroquinazolin-4(1H)-ones.[5][6]
Experimental Workflow:
Caption: General workflow for the three-component synthesis.
Materials:
-
Isatoic anhydride (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., FeCl₃ on neutral Al₂O₃, 10 mol%)[6]
-
Solvent (e.g., tert-butanol, 10 mL)[6]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), ammonium acetate (1.5 mmol), and the catalyst (10 mol%).
-
Add the solvent (10 mL) to the flask.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2,3-dihydroquinazolin-4(1H)-one.
Data Summary:
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| FeCl₃/neutral Al₂O₃ | tert-butanol | Reflux | 2-4 | Moderate to good | [6] |
| Ionic Liquid | None | 100 °C | 1-2 | High to excellent | [5] |
| Sulfonic acid functionalized nanoparticles | None | 80 °C | 0.5-1 | High to excellent | [7] |
Protocol 2: Direct Cyclocondensation of Anthranilamide and Aldehyde
For this approach, anthranilamide is used as the starting material. This two-component reaction is often catalyzed by acids, bases, or metal salts.[1]
Materials:
-
Anthranilamide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Catalyst (e.g., L-proline nitrate, 10 mol%)[8]
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve anthranilamide (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL).
-
Add the catalyst (10 mol%) to the reaction mixture.
-
Stir the mixture at the specified temperature (e.g., reflux) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is then collected by filtration, washed with a cold solvent, and purified by recrystallization.
Data Summary:
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| L-proline nitrate | Ethanol | Reflux | 1-3 | Good to excellent | [8] |
| Scandium(III) triflate | Acetonitrile | Room Temp | 0.5-2 | High | [1] |
| Molecular Iodine | Ethanol | Reflux | 1-2 | High | [1] |
Troubleshooting and Optimization
-
Low Yields: If the yield is low, consider increasing the amount of catalyst or changing the solvent to one with a higher boiling point to increase the reaction rate. The purity of the starting materials, especially the aldehyde, is crucial as impurities can lead to side reactions.
-
Incomplete Reaction: If the reaction does not go to completion, extending the reaction time or increasing the temperature may be beneficial. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Product Purification: Dihydroquinazolines are generally crystalline solids and can be effectively purified by recrystallization. A solvent screen may be necessary to find the optimal recrystallization solvent.
Safety Precautions
Standard laboratory safety practices should be followed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the catalysts and solvents used may be toxic or flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilic acid and its derivatives is a powerful and versatile strategy for accessing this important class of heterocyclic compounds. The methodologies presented herein are robust and can be adapted to generate a wide variety of substituted analogs for applications in drug discovery and medicinal chemistry. By understanding the underlying reaction mechanisms and optimizing the reaction conditions, researchers can efficiently synthesize these valuable molecules in a time- and resource-effective manner.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
Derivatization of the Quinazolinone Core: A Strategic Guide for Drug Discovery
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazolinone core, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its remarkable structural stability and versatile synthetic accessibility have made it a cornerstone for the development of a plethora of therapeutic agents.[2][3] Molecules incorporating the quinazolinone scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5] This inherent biological promiscuity, coupled with the ability to readily modify its core structure at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.
This technical guide provides an in-depth exploration of the strategic derivatization of the quinazolinone core. Moving beyond a mere catalog of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into how specific modifications influence biological activity. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable toolkit for synthesizing novel quinazolinone-based drug candidates.
Understanding the Structure-Activity Relationship (SAR): Key Positions for Derivatization
The therapeutic potential of a quinazolinone derivative is intimately linked to the nature and position of its substituents. A comprehensive understanding of the structure-activity relationship (SAR) is paramount for the rational design of new chemical entities with desired biological profiles.[6] Extensive research has identified several key positions on the quinazolinone ring system that are particularly amenable to modification and crucial for modulating activity.[1]
Key Derivatization Hotspots:
-
Position 2: Substitutions at this position, often with methyl, amine, or thiol groups, are frequently essential for antimicrobial activities.[1] The introduction of various aryl or heteroaryl moieties at C2 can also significantly impact anticancer and anti-inflammatory properties.
-
Position 3: The nitrogen at position 3 is a common site for introducing a wide array of substituents, including substituted aromatic rings.[1] This position is critical for influencing the overall shape and electronic properties of the molecule, thereby affecting its interaction with biological targets.
-
Position 4: The carbonyl group at C4 is a defining feature of the quinazolinone core. While not typically a site for direct derivatization, its presence is crucial for the planarity and electronic distribution of the ring system. However, replacement of the carbonyl with an amino group to form a 4-aminoquinazoline is a well-established strategy, particularly in the development of kinase inhibitors.
-
Positions 6 and 7: Modifications on the fused benzene ring, especially at positions 6 and 7, are instrumental in modulating the pharmacokinetic properties and target selectivity of quinazolinone derivatives. The introduction of small electron-withdrawing or electron-donating groups, such as halogens or methoxy groups, can significantly alter the molecule's lipophilicity and electronic character, leading to enhanced potency and selectivity.[7] For instance, in the context of anticancer agents, substitutions at C6 and C7 are frequently explored to optimize activity.
Synthetic Strategies and Protocols for Quinazolinone Derivatization
The synthesis of a diverse library of quinazolinone derivatives is the cornerstone of any drug discovery program centered on this scaffold. A multitude of synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.[8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
I. Core Synthesis: The Niementowski Condensation
One of the most fundamental and widely used methods for the construction of the 4(3H)-quinazolinone core is the Niementowski reaction. This method involves the condensation of anthranilic acid or its derivatives with an amide.
Protocol 1: Classical Synthesis of 2-Methyl-4(3H)-quinazolinone
Rationale: This protocol exemplifies the direct and cost-effective Niementowski condensation for accessing a simple 2-substituted quinazolinone. The use of excess formamide serves as both a reactant and a solvent.[2]
Materials:
-
Anthranilic acid
-
Formamide
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) with an excess of formamide (5-10 equivalents).
-
Fit the flask with a condenser and heat the mixture to 130-150°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
II. Derivatization at Position 2: Expanding Chemical Diversity
The C2 position is a prime target for introducing a wide range of substituents to explore SAR.
Protocol 2: Synthesis of 2-Aryl-4(3H)-quinazolinones via Condensation with Aldehydes
Rationale: This protocol describes a versatile method for installing aryl groups at the C2 position by condensing 2-aminobenzamide with an aromatic aldehyde in the presence of an oxidizing agent. This approach allows for the facile introduction of a diverse array of substituted aromatic rings.[7]
Materials:
-
2-Aminobenzamide
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Iodine (I₂)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 2-aminobenzamide (1 equivalent) in ethanol, add the desired aromatic aldehyde (1.1 equivalents).
-
Add a catalytic amount of iodine (0.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration.
-
Wash the solid with cold ethanol and dry to afford the 2-aryl-4(3H)-quinazolinone.
III. Derivatization at Position 3: Introducing N-Substituents
The N3 position is readily alkylated or arylated to introduce further diversity and modulate the physicochemical properties of the quinazolinone scaffold.
Protocol 3: N-Alkylation of 2-Substituted-4(3H)-quinazolinones
Rationale: This protocol outlines a standard procedure for the N-alkylation of a pre-formed quinazolinone core. The use of a suitable base is crucial for deprotonating the N3 nitrogen, which then acts as a nucleophile.
Materials:
-
2-Substituted-4(3H)-quinazolinone (e.g., 2-methyl-4(3H)-quinazolinone)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve the 2-substituted-4(3H)-quinazolinone (1 equivalent) in a suitable solvent such as DMF or acetonitrile in a round-bottom flask.
-
Add a base such as potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents, handle with care) to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (50-60°C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Modern Synthetic Approaches: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinazolinone derivatives.[5][10]
Protocol 4: Microwave-Assisted One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones
Rationale: This protocol provides a rapid and efficient one-pot method for the synthesis of N3-substituted quinazolinones, significantly reducing reaction times compared to conventional heating.[10]
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine (e.g., aniline, benzylamine)
-
Ethanol
-
Microwave reactor
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent), trimethyl orthoformate (1.2 equivalents), and the desired amine (1.2 equivalents) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
Visualization of Synthetic Workflows
Caption: General synthetic pathways for the derivatization of the quinazolinone core.
Data Presentation: Structure-Activity Relationship Summary
The following table summarizes the general impact of substitutions at key positions on the biological activity of the quinazolinone core, based on published literature.[1][7]
| Position of Substitution | Common Substituents | General Impact on Biological Activity |
| 2 | -CH₃, -NH₂, -SH, Aryl, Heteroaryl | Crucial for antimicrobial and anticancer activity. |
| 3 | Alkyl, Aryl, Substituted Aryl | Modulates overall molecular shape and target interaction. |
| 6 | Halogens (F, Cl, Br), -OCH₃ | Influences lipophilicity and pharmacokinetic properties. |
| 7 | Halogens, -OCH₃, -NO₂ | Affects potency and selectivity, particularly in anticancer agents. |
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the creation of vast and diverse chemical libraries, essential for modern drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the design and synthesis of new quinazolinone derivatives. Future efforts in this field will likely focus on the development of more sustainable and efficient synthetic methodologies, as well as the exploration of novel biological targets for this remarkable class of compounds. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further enhance the rational design of next-generation quinazolinone-based drugs.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 9. scilit.com [scilit.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate as a Pivotal Intermediate in the Synthesis of Targeted Anticancer Agents
Abstract & Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] Its rigid, bicyclic structure serves as an effective pharmacophore for engaging various enzymatic targets. Among its derivatives, the 4(3H)-quinazolinone core is of paramount importance, forming the structural basis for numerous approved drugs and clinical candidates that exhibit potent antitumor activity.[3][4][5][6] These agents often function by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways.[3][7]
Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a highly versatile and strategically important building block for the synthesis of these complex anticancer agents.[8] The ester functional group at the 7-position provides a crucial handle for introducing a wide array of substituents, enabling the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics. Structure-activity relationship (SAR) studies have consistently shown that modifications at the 6- and 7-positions of the quinazoline ring can significantly enhance the inhibitory activity of these molecules.[9]
This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this compound. We will detail its preparation and subsequent elaboration into a potent kinase inhibitor scaffold, explaining the chemical rationale behind each step. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology drug discovery.
Synthesis of the Core Intermediate: this compound
The most direct and efficient synthesis of the title compound is achieved through the acid-catalyzed esterification of its corresponding carboxylic acid precursor. This method is robust, scalable, and utilizes readily available reagents.
Experimental Protocol: Fischer Esterification
This protocol describes the conversion of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid to its methyl ester.
Materials:
-
4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (approx. 15-20 mL per gram of starting material) to the flask. Stir the suspension to ensure adequate mixing.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2-0.3 eq) to the stirring suspension. The addition is exothermic and should be performed with caution.
-
Reaction: Attach a reflux condenser and heat the mixture to 60-65°C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 10-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[10]
-
Workup - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold deionized water. A precipitate of the product should form.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Stir the mixture for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the isolated solid under vacuum to yield the crude product, this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol if required.
Synthesis Workflow and Rationale
The workflow for this initial synthesis is straightforward. The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol, leading to the formation of the methyl ester after a series of proton transfer steps and the elimination of water.
Caption: Synthesis of the core intermediate.
Data Summary: Synthesis of Core Intermediate
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | The direct precursor with the required quinazolinone core. |
| Reagent | Methanol (MeOH) | Serves as both the reactant and the solvent. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl to activate it for nucleophilic attack. |
| Temperature | 60-65 °C | Provides sufficient thermal energy to overcome the activation barrier without causing degradation. |
| Reaction Time | 10-12 hours | Ensures the reaction proceeds to completion. |
| Workup | Aqueous quench and neutralization | Removes the acid catalyst and precipitates the less soluble ester product. |
| Expected Yield | > 85% | This is a high-yielding esterification reaction. |
Application: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold
With the core intermediate in hand, we can proceed to construct a scaffold common to many EGFR tyrosine kinase inhibitors (TKIs).[11] The general strategy involves converting the 4-oxo group into a more reactive 4-chloro group, followed by a nucleophilic aromatic substitution (SNAr) with a substituted aniline.
Experimental Protocol: Two-Step Scaffold Elaboration
Step A: Chlorination of the 4-Position
Procedure:
-
Reaction Setup: In a fume hood, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: The resulting residue, methyl 4-chloroquinazoline-7-carboxylate, is often used directly in the next step without further purification. Co-evaporation with an inert solvent like toluene can help remove residual SOCl₂.
Causality: Thionyl chloride, activated by DMF, converts the tautomeric 4-hydroxy form of the quinazolinone into a 4-chloro group. This is a critical activation step, as the chloride is an excellent leaving group for the subsequent SNAr reaction.
Step B: Nucleophilic Aromatic Substitution (SNAr)
Procedure:
-
Reaction Setup: Dissolve the crude methyl 4-chloroquinazoline-7-carboxylate from the previous step in a polar aprotic solvent such as isopropanol or 2-methoxyethanol.
-
Reagent Addition: Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, a precipitate of the product's hydrochloride salt often forms.
-
Isolation: Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with the reaction solvent and then with diethyl ether to remove impurities. The product, a methyl 4-(substituted-anilino)quinazoline-7-carboxylate hydrochloride, can be further purified by recrystallization or converted to the free base by treatment with a mild base.
Causality: The electron-deficient quinazoline ring system is highly susceptible to nucleophilic attack at the 4-position. The amino group of the aniline acts as the nucleophile, displacing the chloride leaving group to form the final 4-anilinoquinazoline product. This is the cornerstone reaction for creating a vast library of kinase inhibitors.[1]
Overall Synthesis Workflow
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 313535-84-1 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Methyl 4-hydroxyquinazoline-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Quinazolinone Esters: A Detailed Protocol for Structural Elucidation and Purity Assessment
Abstract
This comprehensive guide provides detailed protocols for the spectroscopic analysis of quinazolinone esters, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Recognizing the critical need for robust analytical methodologies, this document outlines systematic procedures for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC/MS) analysis. Tailored for researchers, scientists, and drug development professionals, these protocols emphasize not just the procedural steps but the underlying scientific principles that govern experimental choices. This ensures the generation of high-quality, reproducible data essential for structural confirmation, purity assessment, and overall quality control. The methodologies are grounded in established principles and validated against authoritative guidelines to ensure scientific integrity.
Introduction: The Significance of Quinazolinone Esters
Quinazolinone derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3] The incorporation of an ester functional group into the quinazolinone scaffold can significantly modulate the compound's physicochemical properties, including solubility, stability, and bioavailability, making these derivatives promising candidates for drug discovery programs.
Accurate and unambiguous characterization of these molecules is paramount. Spectroscopic techniques, particularly NMR and LC/MS, are indispensable tools in this endeavor. NMR spectroscopy provides unparalleled insight into the molecular structure, offering detailed information about the carbon-hydrogen framework.[4] LC/MS combines the powerful separation capabilities of liquid chromatography with the sensitive detection and molecular weight determination of mass spectrometry, making it ideal for purity analysis and impurity profiling.
This application note presents a structured approach to the spectroscopic analysis of quinazolinone esters, designed to be both a practical laboratory guide and an educational resource.
Foundational Principles of Spectroscopic Analysis
A successful spectroscopic analysis hinges on a solid understanding of the techniques employed and meticulous sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For the analysis of quinazolinone esters, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative experiments.
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR reveals the number and types of carbon atoms in the molecule, including those in the quinazolinone core and the ester functionality.[1]
Liquid Chromatography-Mass Spectrometry (LC/MS): Purity and Identity Confirmation
LC/MS is a powerful analytical technique that separates components of a mixture and then detects them by their mass-to-charge ratio (m/z).
-
Liquid Chromatography (LC) separates the quinazolinone ester from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
-
Mass Spectrometry (MS) ionizes the separated components and measures their m/z, providing the molecular weight of the parent compound and valuable structural information from fragmentation patterns.[5][6] Electrospray ionization (ESI) is a commonly used "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[7][8][9]
Comprehensive Workflow for Analysis
A systematic workflow ensures efficiency and data quality. The following diagram illustrates the logical progression from sample receipt to final data interpretation.
Figure 1: Overall workflow for the spectroscopic analysis of quinazolinone esters.
Detailed Experimental Protocols
Adherence to detailed protocols is crucial for obtaining reproducible and reliable results.
NMR Spectroscopy Protocol
4.1.1. Rationale for Experimental Choices
-
Solvent Selection: The choice of a deuterated solvent is critical. It must completely dissolve the sample without reacting with it.[10][11] Chloroform-d (CDCl₃) is a good starting point for many organic molecules due to its excellent dissolving properties.[12] For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The residual solvent peak serves as a convenient internal reference for chemical shift calibration.[12]
-
Sample Concentration: An appropriate concentration is necessary to obtain a good signal-to-noise ratio in a reasonable time. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR, being inherently less sensitive, requires a more concentrated sample (50-100 mg).[10] Overly concentrated samples can lead to broadened signals.[10][13]
-
Filtration: It is imperative to remove any particulate matter from the NMR sample.[11][12][13] Solids can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[12]
4.1.2. Step-by-Step NMR Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the quinazolinone ester for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
4.1.3. NMR Data Acquisition Parameters
The following table provides typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard 1D Proton | Standard 1D Carbon with Proton Decoupling |
| Spectral Width | -2 to 14 ppm | 0 to 200 ppm |
| Pulse Angle | 30-45° | 45° |
| Relaxation Delay | 1-2 seconds | 2 seconds |
| Number of Scans | 16-64 | 1024-4096 or more |
4.1.4. Data Processing and Interpretation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibration: Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]
-
Interpretation:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to assign protons to the quinazolinone core, the ester group, and any substituents.
-
¹³C NMR: Identify the carbonyl carbon of the quinazolinone and the ester, as well as the aromatic and aliphatic carbons. The chemical shifts of carbons in the quinazolinone ring typically appear between 109 and 161 ppm, with the carbonyl carbon resonating at the higher end of this range.[1]
-
LC/MS Protocol
4.2.1. Rationale for Experimental Choices
-
Column Selection: A reversed-phase C18 column is a versatile choice for the separation of moderately polar compounds like quinazolinone esters.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is commonly used. A small amount of acid (formic acid or acetic acid) is often added to improve peak shape and ionization efficiency in positive ion mode.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds as they can be readily protonated.[15][16]
4.2.2. Step-by-Step LC/MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the quinazolinone ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
4.2.3. LC/MS Method Parameters
The following table provides a starting point for LC/MS method development. Optimization will likely be required.
| Parameter | Setting |
| LC System | Agilent 1100 Series or equivalent |
| Column | C18, 2.1 x 150 mm, 5 µm particle size |
| Column Temperature | 30 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Drying Gas Temp | 250 °C |
| Drying Gas Flow | 11 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3200 V |
4.2.4. Data Analysis and Interpretation
-
Chromatogram Analysis: Examine the chromatogram for the main peak corresponding to the quinazolinone ester and any impurity peaks. Calculate the purity of the sample based on the relative peak areas.
-
Mass Spectrum Analysis:
-
Extract the mass spectrum for the main peak.
-
Identify the protonated molecular ion ([M+H]⁺). The observed mass should correspond to the calculated molecular weight of the quinazolinone ester.
-
Analyze any fragment ions to gain further structural confirmation. The fragmentation patterns of quinazolinones can be complex and are influenced by the molecular structure.[16][17]
-
Method Validation and System Suitability
For applications in regulated environments, such as drug development, analytical methods must be validated to ensure they are suitable for their intended purpose.[18][19][20][21][22][23] Key validation parameters, as outlined in ICH Q2(R1) guidelines, include:[18][19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
System suitability tests should be performed before each analysis to ensure the performance of the chromatographic system.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive spectroscopic analysis of quinazolinone esters. By combining the structural elucidating power of NMR with the separation and sensitive detection of LC/MS, researchers can confidently confirm the identity, structure, and purity of these important molecules. Adherence to these detailed methodologies, coupled with a sound understanding of the underlying principles, will ensure the generation of high-quality, reliable data to support research and development efforts in the pharmaceutical and chemical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. organomation.com [organomation.com]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 22. scribd.com [scribd.com]
- 23. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Application Notes and Protocols: Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate for In Vitro Enzyme Inhibition Assays
Introduction: The Quinazolinone Scaffold in Enzyme Inhibition
The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. These activities often stem from the ability of quinazolinone derivatives to act as potent and selective inhibitors of various enzymes.[1] The structural versatility of the quinazolinone ring system allows for substitutions that can be fine-tuned to achieve high affinity for the active sites of target enzymes, leading to the modulation of their catalytic function.
Historically, quinazolinone derivatives have been successfully developed as anticancer agents, with many acting as inhibitors of protein kinases that are crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Beyond oncology, their inhibitory effects have been documented against a diverse range of enzymes including phosphodiesterases, carbonic anhydrases, and tyrosinase, highlighting their potential in treating a wide array of diseases.[3][4]
Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a member of this versatile chemical class. Its structure, featuring a carboxylate group, suggests potential for interactions with polar residues within an enzyme's active site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays, with a specific, detailed protocol for a representative kinase assay.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of an inhibitor is paramount for the design of a robust and reproducible enzyme inhibition assay.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | [5] |
| Molecular Weight | 204.18 g/mol | [5] |
| CAS Number | 313535-84-1 | [5] |
| Appearance | Crystalline solid | [6] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). | [7] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [8] |
Note on Solubility: The poor aqueous solubility of many quinazolinone derivatives is a critical consideration.[7] It is recommended to prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be performed carefully to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on enzyme activity.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools in drug discovery for identifying and characterizing molecules that modulate the activity of a specific enzyme. The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. A reduction in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
This application note will focus on a luminescence-based kinase assay, a common and highly sensitive method for screening kinase inhibitors. This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. As the kinase transfers phosphate groups from ATP to its substrate, ATP is consumed. Therefore, a lower luminescence signal (less ATP remaining) corresponds to higher kinase activity, and a higher luminescence signal indicates inhibition of the kinase.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines the general workflow for a luminescence-based kinase inhibition assay.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: VEGFR-2 Kinase Inhibition Assay
This protocol is adapted for determining the in vitro inhibitory potency of this compound against recombinant human VEGFR-2 kinase using a luminescence-based assay, such as the Kinase-Glo® Max Assay.[9]
I. Materials and Reagents
-
Enzyme: Recombinant Human VEGFR-2 (GST-tagged)
-
Substrate: Poly (Glu, Tyr) 4:1
-
Test Compound: this compound (Commercially available from suppliers such as BenchChem, CAS: 313535-84-1)
-
Positive Control: A known VEGFR-2 inhibitor (e.g., Sorafenib)
-
Assay Buffer: Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP Solution: 10 mM ATP in water
-
Solvent: 100% DMSO, anhydrous
-
Detection Reagent: Kinase-Glo® Max Luminescence Kinase Assay Kit
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Equipment:
-
Multichannel pipettes
-
Plate shaker
-
Incubator (30°C)
-
Luminometer plate reader
-
II. Reagent Preparation
-
Test Compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution. Gentle warming and vortexing may be required. Store at -20°C.
-
Positive Control Stock Solution (10 mM): Prepare a 10 mM stock solution of a known VEGFR-2 inhibitor in 100% DMSO. Store at -20°C.
-
Compound Dilution Series: Prepare a serial dilution of the test compound and positive control in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
1x Kinase Buffer: Prepare the 1x kinase buffer with DTT added to a final concentration of 1 mM just before use. Keep on ice.
-
Enzyme Working Solution: Thaw the recombinant VEGFR-2 on ice. Dilute the enzyme to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer. Keep on ice and use immediately. Note: The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
ATP/Substrate Master Mix: Prepare a master mix containing the appropriate concentrations of ATP and substrate in 1x Kinase Buffer. The final ATP concentration should be at or near the Kₘ for the enzyme.
III. Assay Procedure
-
Compound Addition: Add 1 µL of the serially diluted test compound, positive control, or 100% DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. To the "Blank" (no enzyme) wells, add 20 µL of 1x Kinase Buffer.[9]
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of the ATP/Substrate Master Mix to all wells.
-
Kinase Reaction Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[3]
-
ATP Detection:
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Mix the plate on a plate shaker for 2 minutes to ensure cell lysis and signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition: Read the luminescence using a microplate reader.
IV. Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 x (1 - [(Luminescence_Sample - Luminescence_Blank) / (Luminescence_NoInhibitor - Luminescence_Blank)])
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the assay results, the following controls should be included in every experiment:
-
Blank (No Enzyme Control): Contains all reaction components except the enzyme. This control is used to determine the background signal.
-
Maximum Activity (No Inhibitor Control): Contains all reaction components, including the enzyme and the same concentration of DMSO as the test wells. This represents 100% enzyme activity.
-
Positive Control: A known inhibitor of the target enzyme is run in parallel to validate the assay's ability to detect inhibition.
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows:
Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
Where:
-
SD_max and Mean_max are the standard deviation and mean of the maximum activity control.
-
SD_min and Mean_min are the standard deviation and mean of the blank control.
Broader Applications: Adapting the Protocol
The quinazolinone scaffold is known to inhibit other classes of enzymes. The general principles outlined in this application note can be adapted to other enzyme inhibition assays. Below are key considerations for two other important enzyme classes.
Carbonic Anhydrase Inhibition Assay
-
Principle: This is a colorimetric assay that measures the esterase activity of carbonic anhydrase (CA). CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow product, p-nitrophenol, which can be monitored by absorbance at 400-405 nm.[10]
-
Key Reagents:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (substrate)
-
Acetazolamide (positive control inhibitor)
-
Tris buffer (pH 7.4-8.3)
-
-
Detection: Spectrophotometric measurement of the increase in absorbance at 400-405 nm over time.
Tyrosinase Inhibition Assay
-
Principle: This colorimetric assay is based on the ability of tyrosinase to oxidize L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[1]
-
Key Reagents:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Kojic acid (positive control inhibitor)
-
Phosphate buffer (pH 6.8)
-
-
Detection: Spectrophotometric measurement of the formation of dopachrome at 475 nm.
Conclusion
This compound, as a member of the versatile quinazolinone family, holds potential as an enzyme inhibitor for various therapeutic targets. This application note provides a detailed framework and a specific protocol for evaluating its inhibitory activity in a robust and reproducible manner. By understanding the underlying principles of enzyme inhibition assays and carefully implementing appropriate controls, researchers can effectively characterize the inhibitory profile of this and other related compounds, thereby advancing their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinazolinone Synthesis
Introduction
Welcome to the technical support center for the synthesis of quinazolinone derivatives. The quinazolinone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Despite its importance, the synthesis of this heterocycle can present significant challenges, from low yields to difficult purifications.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of quinazolinone synthesis and optimize your reaction conditions for success.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent problems encountered during quinazolinone synthesis in a direct question-and-answer format.
Q1: My reaction is resulting in a very low yield or no product at all. What are the primary causes and how can I fix it?
A1: Low or no yield is a common frustration that can stem from multiple factors. A systematic, logical approach to troubleshooting is critical. Do not change multiple parameters at once. Instead, identify the most likely cause and address it methodically.
Causality & Explanation: The formation of the quinazolinone ring is a multi-step process, often involving condensation and cyclization. A failure at any step will halt the entire sequence. The most common failure points are poor reactivity of starting materials, suboptimal reaction conditions that do not overcome the activation energy, or the use of an inappropriate solvent that hinders the reaction pathway.[3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Actionable Steps:
-
Verify Starting Materials: Impurities in reactants like anthranilic acid derivatives or aldehydes can introduce side reactions or poison catalysts.[3] Confirm the purity of your starting materials via NMR, melting point, or LC-MS. If necessary, purify them by recrystallization or distillation.
-
Optimize Temperature: Many quinazolinone syntheses, like the classical Niementowski reaction, require high temperatures (120°C or higher) to drive the cyclization.[1][4] However, excessively high temperatures can cause decomposition.
-
Screen Solvents: The solvent's polarity and boiling point are critical. Polar aprotic solvents like DMF and DMSO are often effective as they can dissolve a wide range of reactants and facilitate the reaction, while in some cases, non-polar solvents like toluene are preferred.[3][6]
-
Check Your Catalyst: For catalyzed reactions (e.g., using Copper or Palladium), the catalyst's activity is paramount.[7]
Q2: My reaction is messy, with many side products that complicate purification. What are these byproducts and how can I minimize them?
A2: Side product formation is a common challenge, often arising from incomplete reactions or competing reaction pathways.
Causality & Explanation: The primary side products are typically acyclic intermediates, indicating that the final ring-closing step (cyclization) is inefficient.[8] For example, in syntheses starting from anthranilic acid, the N-acylanthranilamide intermediate may fail to cyclize. Another common issue, especially under harsh conditions, is the formation of over-alkylation or over-arylation products.[8]
Common Side Products & Mitigation Strategies:
| Side Product | Likely Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction; insufficient time or temperature. | Increase reaction time or temperature moderately. Monitor by TLC to determine when the starting material is consumed.[8] |
| Acyclic Intermediates (e.g., N-acylanthranilamide) | Inefficient cyclization; insufficient heat or incorrect catalyst/reagent. | For thermal reactions, ensure the temperature is high enough to overcome the activation barrier for cyclization. For acid-catalyzed reactions, ensure the acid is active and present in sufficient quantity.[4] |
| Quinoline Derivatives (in Friedländer Synthesis) | Reaction conditions favoring quinoline formation over quinazoline. | Carefully control reaction conditions. The Friedländer synthesis of quinazolines is sensitive and can be diverted to the Niementowski quinoline synthesis pathway if not optimized.[4] |
| Self-Condensation Products | Highly reactive starting materials (e.g., active methylene compounds). | Perform the reaction at a lower concentration (higher dilution) to disfavor intermolecular side reactions.[4] |
Purification Tips:
-
Column Chromatography: This is the most common method. Use a solvent system optimized by TLC to achieve good separation between your product and impurities.
-
Recrystallization: If your product is a solid and you can identify a suitable solvent (high solubility when hot, low solubility when cold), recrystallization is an excellent method for achieving high purity.[3]
Section 2: FAQs on Reaction Parameter Optimization
Q3: How does my choice of catalyst impact the synthesis of quinazolinones?
A3: The catalyst is often the most critical factor in modern quinazolinone synthesis, influencing reaction rate, yield, and even the types of substrates that can be used.
Causality & Explanation: Catalysts provide an alternative, lower-energy pathway for the reaction. In quinazolinone synthesis, transition metals like copper (Cu) and palladium (Pd) are widely used to facilitate key bond-forming steps, such as C-N coupling and C-H activation.[7][9][10]
Common Catalyst Systems:
| Catalyst System | Typical Application | Key Advantages | Considerations |
| Copper (CuI, Cu(OAc)₂, Cu₂O) | C-N coupling reactions, often with ligands like L-proline.[7][9][11] | Cost-effective, versatile, and often tolerant of various functional groups. | Can require ligands and specific bases (e.g., Cs₂CO₃, K₂CO₃) for optimal activity.[7][9] |
| Palladium (Pd(OAc)₂, PdCl₂) | C-H activation, coupling of aryl halides, carbonylation reactions.[7][9] | Highly efficient for specific transformations, enabling complex syntheses. | More expensive than copper; can be sensitive to air and impurities. Requires specific phosphine ligands (e.g., PPh₃, DPPP).[7] |
| Acid/Base Catalysis (p-TSA, H₂SO₄, DABCO) | Classical condensation/cyclization reactions.[12][13] | Inexpensive and straightforward for certain synthetic routes. | Often requires harsh conditions (high temperatures) and may not be suitable for sensitive substrates. |
| Iodine (I₂) | Oxidative cyclization reactions.[13][14] | Metal-free, mild conditions, and acts as an efficient oxidant. | Stoichiometric amounts may be required; can generate corrosive byproducts. |
Q4: When should I consider using microwave-assisted synthesis?
A4: Microwave-assisted synthesis is an excellent alternative to conventional heating when you need to reduce reaction times, improve yields, or work with sterically hindered substrates.
Causality & Explanation: Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature increases that are difficult to achieve with a standard oil bath.[15] This can dramatically accelerate reaction rates and often leads to cleaner reactions with fewer byproducts because the reaction is completed before substrate decomposition can occur.[15][16][17] Many quinazolinone syntheses that take hours under conventional heating can be completed in minutes in a microwave reactor.[18][19][20]
Section 3: Key Synthetic Protocols
Protocol 1: Modern Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is based on a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction, which offers good functional group tolerance.[13]
Materials:
-
2-Isocyanobenzoate derivative
-
Primary amine (aromatic or aliphatic)
-
Copper(II) acetate (Cu(OAc)₂)
-
A mild base (e.g., Triethylamine, Et₃N)
-
Anisole (solvent)
Procedure:
-
To a reaction vial, add the 2-isocyanobenzoate (1.0 equiv), the primary amine (1.2 equiv), Cu(OAc)₂ (10 mol%), and a mild base (2.0 equiv).
-
Add anisole as the solvent to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the vial and place it in a preheated oil bath or heating block at 100-120 °C. For aromatic amines, microwave heating may be required for optimal results.[13]
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired quinazolinone.
Protocol 2: Classical Niementowski Reaction
This protocol describes the foundational synthesis of 4(3H)-quinazolinone from anthranilic acid.[1][2]
Materials:
-
Anthranilic acid
-
Formamide (serves as both reactant and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1.0 equiv).
-
Add an excess of formamide (e.g., 5-10 equivalents).
-
Maintain this temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water or onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining formamide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4(3H)-quinazolinone.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is crucial for rational troubleshooting. Most syntheses converge on a key intermediate, the N-acylanthranilamide , which then undergoes intramolecular cyclization.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 13. Quinazolinone synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 16. ujpronline.com [ujpronline.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound.
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The synthesis of this compound is a key step in the development of various pharmaceutical agents. This guide provides a detailed, two-part synthetic approach and addresses potential challenges in each stage.
The overall synthetic strategy involves two primary transformations:
-
Part A: Synthesis of the Precursor - 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid via the Niementowski reaction.
-
Part B: Fischer Esterification to yield the final product, this compound.
This guide is structured to provide quick answers through FAQs and in-depth solutions in the troubleshooting sections.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the synthesis of this compound?
A1: The synthesis is typically a two-stage process. The first stage is the formation of the quinazolinone ring to produce 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, commonly through the Niementowski reaction.[2] The second stage is the esterification of the carboxylic acid to the methyl ester.
Q2: My Niementowski reaction for the precursor is giving a very low yield. What is the most likely cause?
A2: Low yields in the Niementowski synthesis can be due to several factors, with incomplete reaction and side product formation being the most common. High reaction temperatures can also lead to decomposition of starting materials.[3]
Q3: I am having trouble purifying the final methyl ester. What is a good starting point for recrystallization?
A3: For quinazolinone derivatives, a common approach is recrystallization from a hot solvent in which the compound has high solubility and low solubility when cold. Ethanol is a good solvent to start with for recrystallization of similar quinazolinone structures.[1]
Q4: Can I use a different acid catalyst for the Fischer esterification?
A4: Yes, while sulfuric acid is commonly used, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be effective catalysts for Fischer esterification.[4]
Part A: Synthesis of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
The formation of the quinazolinone ring is the foundational step in this synthesis. The Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, is a widely used method.[5] In this case, the reaction would be between a 4-aminobenzoic acid derivative and formamide.
Reaction Pathway
Caption: Synthesis of the quinazolinone precursor.
Troubleshooting Guide: Part A
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Product Formation | Incomplete reaction due to insufficient temperature or reaction time. | Gradually increase the reaction temperature and monitor progress by TLC. The Niementowski reaction often requires high temperatures to proceed to completion.[3] |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Water can interfere with the condensation reaction. | |
| Formation of Multiple Products | Side reactions, such as intermolecular condensation or decomposition. | Purify the crude product using column chromatography. Consider running the reaction at a lower concentration to disfavor intermolecular side reactions.[3] |
| Dark-colored Reaction Mixture | Decomposition of starting materials or product at high temperatures. | Reduce the reaction temperature and extend the reaction time. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocol: Synthesis of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
-
Combine the 4-aminobenzoic acid derivative and an excess of formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 125-130°C and maintain this temperature for the recommended reaction time, monitoring the reaction progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Part B: Synthesis of this compound
The final step is the esterification of the carboxylic acid precursor to the desired methyl ester via a Fischer esterification. This is an acid-catalyzed equilibrium reaction.[4]
Reaction Pathway
Caption: Esterification to the final product.
Troubleshooting Guide: Part B
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield of Ester | The reaction has not reached equilibrium or the equilibrium is unfavorable. | Increase the reaction time or use a larger excess of methanol to shift the equilibrium towards the product (Le Chatelier's principle).[2] |
| Incomplete reaction due to insufficient acid catalyst. | Ensure the sulfuric acid is concentrated and add it carefully to the reaction mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[7] | |
| Presence of Starting Material in Product | Incomplete reaction. | In addition to the points above, consider removing water as it is formed, for example, by using a Dean-Stark trap, to drive the reaction to completion.[2] |
| Product is difficult to purify | Presence of unreacted starting material and acid catalyst. | After the reaction, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) during the workup. The product can then be extracted into an organic solvent. |
Experimental Protocol: Synthesis of this compound
-
Dissolve 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization, for example from ethanol.[1]
Purification and Characterization
Purification
Recrystallization: This is a primary method for purifying the final product and its precursor.
Caption: General recrystallization workflow.
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A common eluent system for quinazolinones is a gradient of ethyl acetate in hexanes.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect aromatic protons in the 7-9 ppm region. The N-H proton of the quinazolinone ring will likely appear as a broad singlet at higher chemical shifts (>10 ppm). The methyl ester protons will be a sharp singlet around 3.9 ppm.
-
¹³C NMR: Carbonyl carbons (C=O) will be in the 160-170 ppm region. Aromatic carbons will appear between 115-150 ppm. The methyl ester carbon will be around 52 ppm.
Researchers should compare their obtained spectra with those of known quinazolinone derivatives to confirm the structure and assess purity.
References
- 1. 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. reddit.com [reddit.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
Answering the user's request.
Welcome to the technical support guide for the purification of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and provide robust, field-tested protocols to streamline your purification workflow.
Introduction: The Importance of Purity
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] The presence of impurities, such as unreacted starting materials, reaction by-products, or residual solvents, can significantly impact the outcomes of subsequent synthetic steps and biological assays. Achieving high purity is therefore not just a matter of protocol but a critical step in ensuring the validity and reproducibility of your research. This guide provides a systematic approach to purifying this compound, focusing on the two most common and effective laboratory techniques: Recrystallization and Flash Column Chromatography.
Part 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy
This section addresses the primary decisions you'll face after completing the synthesis and initial workup of your crude product.
Q1: What is the most effective first-pass method to purify crude this compound?
The choice depends on the scale of your reaction and the nature of the impurities.[2]
-
For scales >1 gram and crystalline crude product: Recrystallization is often the most efficient and economical first choice. It is excellent for removing minor impurities and achieving high purity if the impurity profile is simple.[3]
-
For smaller scales (<1 gram) or complex impurity profiles: Flash column chromatography is generally more effective. It provides superior separation of compounds with different polarities, which is common in heterocyclic synthesis.[1][2]
Q2: How do I quickly assess the purity of my crude product and identify potential impurities?
A combination of analytical techniques is essential:
-
Thin Layer Chromatography (TLC): This is your primary tool. Develop a TLC plate using a solvent system like Hexane:Ethyl Acetate. This will give you a visual representation of the number of components in your crude mixture. Unreacted starting materials (e.g., substituted anthranilic acid derivatives) or by-products are common impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material can reveal the presence of unreacted starting materials, residual solvents, or major by-products.
-
Mass Spectrometry (MS): An LC-MS analysis can help identify the molecular weights of the impurities, providing clues to their structures.
Q3: My crude product is a dark, oily residue. Can I still use recrystallization?
It is challenging but sometimes possible. An oily or deeply colored crude product often indicates significant impurities. Attempting direct recrystallization may lead to the product "oiling out" instead of forming crystals. In this scenario, it is highly recommended to first perform flash column chromatography to remove the bulk of the impurities and obtain a solid, which can then be further purified by recrystallization to achieve analytical purity.
Part 2: Troubleshooting & Protocols - Recrystallization
Recrystallization is a powerful technique that relies on the differences in solubility of a compound in a specific solvent at different temperatures.[2]
Recrystallization Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent. | - The solvent is unsuitable (compound is insoluble). | - Select a more polar solvent or a solvent mixture. Perform small-scale solubility tests first.[2] |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated but nucleation has not occurred. - The chosen solvent is too good (compound is too soluble even when cold).[2] | - Boil off some solvent to increase concentration and cool again.[4] - Scratch the inside of the flask with a glass rod at the solvent line. - Add a "seed" crystal of the pure compound. - If using a solvent mixture, add a small amount of the anti-solvent (the one it's less soluble in). |
| Product "oils out" instead of crystallizing. | - The solution is cooling too quickly. - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities depressing the melting point. | - Re-heat the solution to redissolve the oil, then allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temp).[4] - Add slightly more of the "good" solvent to keep the compound dissolved at a lower temperature. - Purify by column chromatography first to remove impurities. |
| Poor recovery / Low yield. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[4] - Premature crystallization during a hot filtration step. | - Concentrate the mother liquor (filtrate) and cool to obtain a second crop of crystals.[4] - Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing a hot filtration. |
| Crystals are colored. | - Colored impurities are trapped in the crystal lattice. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration through Celite or fluted filter paper to remove the charcoal and adsorbed impurities. Caution: Charcoal can also adsorb your product, so use it sparingly.[4] |
Detailed Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, methanol) and observe solubility at room temperature. Heat the mixture to the solvent's boiling point. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[2] Ethanol or mixtures of ethyl acetate and hexane are often good starting points for quinazolinone derivatives.[5][6]
-
Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[2] Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Part 3: Troubleshooting & Protocols - Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) while being carried by a liquid mobile phase.[8]
Flash Column Chromatography Workflow
References
Technical Support Center: Synthesis of 4-Oxo-dihydroquinazolines
Welcome to the technical support resource for the synthesis of 4-oxo-dihydroquinazolines (also known as quinazolin-4(3H)-ones). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Instead of a generic overview, we will address specific, field-reported issues in a practical, question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial cyclization of anthranilic acid with acetic anhydride is giving low yields of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate. Analysis shows significant amounts of N-acetylanthranilic acid. What is happening?
Answer: This is a classic and frequent challenge in this synthesis. The formation of the benzoxazinone ring is a dehydration/cyclization reaction of the initially formed N-acetylanthranilic acid. The benzoxazinone itself is highly susceptible to hydrolysis, readily reacting with ambient moisture to reopen the ring and revert to N-acetylanthranilic acid.[1]
Causality: The core issue is the presence of water in your reaction setup or during workup. The electrophilic carbonyl carbon of the benzoxazinone is readily attacked by water, leading to ring-opening.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Reagent & Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use a fresh, unopened bottle of acetic anhydride. If the bottle has been opened previously, consider titrating it or distilling it to remove any acetic acid formed from hydrolysis.
-
Ensure your anthranilic acid is dry. If it appears clumpy, dry it in a vacuum oven.
-
-
Reaction Setup & Execution:
-
Set up the reaction under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction.[2]
-
Combine anthranilic acid and acetic anhydride and reflux for the prescribed time (typically 2-4 hours).[1]
-
Crucial Step: After reflux, do not quench with water. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure (rotary evaporation). This directly yields the crude benzoxazinone.[1]
-
-
Handling the Intermediate:
-
The crude benzoxazinone should be used immediately in the next step. If storage is unavoidable, keep it under a robust inert atmosphere and in a desiccator.
-
For subsequent reactions, consider adding molecular sieves to the reaction mixture to scavenge any trace amounts of water that could promote hydrolysis of the benzoxazinone.[1]
-
Workflow Diagram: Preventing Benzoxazinone Hydrolysis
Caption: Workflow for minimizing hydrolysis of the benzoxazinone intermediate.
Question 2: My Niementowski reaction between anthranilic acid and formamide has a very low conversion rate, even at high temperatures. How can I drive the reaction to completion?
Answer: Low yields in the Niementowski synthesis are a common hurdle.[2] This reaction, which involves the condensation of anthranilic acids with amides, often requires high temperatures to proceed, but this can also lead to degradation.[2][3] The primary issues are often related to insufficient temperature, short reaction times, or poor solubility of the starting materials.
Causality: The reaction proceeds through an initial acylation of the anthranilic acid's amino group by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. Each of these steps has a significant activation energy barrier, and side reactions like decarboxylation of the anthranilic acid can compete at elevated temperatures.
Troubleshooting & Optimization Strategy
| Problem | Probable Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Conversion | Insufficient thermal energy; Reaction has not reached equilibrium. | Gradually increase temperature in 10°C increments, monitoring via TLC/LC-MS. Extend reaction time. Consider switching to microwave-assisted synthesis for rapid, high-temperature heating.[2][3] | Increased conversion of starting materials. |
| Poor Solubility | Reactants are not fully dissolved, leading to a heterogeneous mixture and slow reaction rate. | Select a higher-boiling point, anhydrous solvent in which both reactants are fully soluble at the reaction temperature (e.g., NMP, DMF, Diphenyl ether). | Homogeneous reaction medium, leading to improved reaction kinetics. |
| Starting Material Decomposition | Excessive heat is causing decarboxylation of anthranilic acid or decomposition of formamide. | Run the reaction at the minimum temperature required for conversion. High concentrations can also promote side reactions; try running at a higher dilution.[2] | Minimized byproduct formation and improved yield of the desired product. |
Protocol: Microwave-Assisted Niementowski Synthesis
Microwave irradiation is an excellent technique for overcoming the high activation barriers of this reaction, often leading to dramatically reduced reaction times and higher yields.[3]
-
Preparation: In a 10 mL microwave reaction vial, combine anthranilic acid (1 mmol), formamide (5 mmol, excess), and a high-boiling point solvent like NMP (3 mL). Add a magnetic stir bar.
-
Sealing: Securely cap the vial.
-
Irradiation: Place the vial in the microwave reactor. Set the temperature to 150-180°C, the power to 60-100 W, and the reaction time to 20-30 minutes.[3] Caution: Ramping of temperature and pressure should be monitored carefully.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. The 4-oxo-dihydroquinazoline product will often precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from ethanol or purify using column chromatography.
Question 3: I am observing an unexpected N-oxide byproduct in my final product. How is this forming and how can I prevent it?
Answer: The nitrogen atoms in the quinazoline ring, particularly the one at position 1 (N1), can be susceptible to oxidation, especially under harsh reaction conditions or during workup if oxidizing agents are present. This leads to the formation of a quinazoline N-oxide, which can complicate purification and reduce the yield of your target compound.
Causality: The lone pair of electrons on the quinazoline nitrogen can be attacked by electrophilic oxygen species. This can be caused by atmospheric oxygen at high temperatures, peroxide impurities in solvents (like older ethers), or the use of certain catalysts or reagents that have oxidative potential.
Mechanism of N-Oxide Formation and Prevention
Caption: Formation of N-oxide byproduct and key prevention strategies.
Preventative Measures:
-
Inert Atmosphere: The most effective method is to rigorously exclude oxygen. Conduct the reaction and any high-temperature steps under a positive pressure of nitrogen or argon.[2]
-
Solvent Purity: Use freshly distilled or anhydrous grade solvents. Ethers, in particular, should be checked for peroxides before use.
-
Controlled Workup: During workup, minimize the exposure of the product to air, especially when heated. If performing an extraction, use de-gassed solvents.
-
Avoid Oxidants: If your synthesis involves an oxidation step to form the aromatic quinazolinone from a dihydro-precursor, ensure you use only the stoichiometric amount of a mild oxidant. Avoid excess oxidant, which could lead to N-oxidation.[2]
References
Troubleshooting poor yield in Niementowski quinazoline synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the Niementowski quinazoline synthesis. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's intricacies. This guide is structured to diagnose and resolve common issues encountered in the lab, ensuring your path to synthesizing these vital heterocyclic scaffolds is both efficient and successful.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when first approaching or optimizing the Niementowski synthesis.
Q1: What is the fundamental mechanism of the Niementowski quinazoline synthesis, and what are the critical steps?
A1: The classical Niementowski synthesis is the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[1][2] The reaction proceeds through two key stages:
-
Acylation: An initial acylation of the amino group of the anthranilic acid by the amide. This forms an essential o-amidobenzamide intermediate.[3][4]
-
Cyclization & Dehydration: This intermediate then undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the final, stable quinazolinone ring system.[3]
Understanding this two-stage process is critical for troubleshooting, as failures can occur at either the initial acylation or the final ring-closure step.
Caption: The reaction mechanism of the Niementowski quinazoline synthesis.
Q2: My reaction is giving a very low yield. What are the most common initial factors to investigate?
A2: Low yields in the Niementowski synthesis often stem from a few primary factors. High reaction temperatures, frequently above 130°C, can cause decomposition of starting materials.[5] The reaction is also highly sensitive to the electronic nature of the substituents on both the anthranilic acid and the amide. Furthermore, the final cyclization step can be inefficient, leading to an accumulation of the intermediate.[5] Before delving into complex troubleshooting, always verify the purity of your starting materials and ensure your reaction is conducted under anhydrous conditions, as water can interfere with the condensation steps.
Q3: Are there modern alternatives to the high temperatures and long reaction times of the classical Niementowski synthesis?
A3: Absolutely. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting the Niementowski reaction.[2] Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes and often leads to significantly improved yields compared to conventional heating.[4][6] For example, reactions that require 6-8 hours of reflux under conventional conditions can sometimes be completed in under 10 minutes using a dedicated microwave reactor.[4][6]
Advanced Troubleshooting Guide
This section provides detailed, cause-and-effect solutions to specific experimental problems.
Problem 1: Low to No Product Yield
You've set up the reaction, refluxed for the specified time, but TLC or LC-MS analysis shows mostly unreacted starting materials or a complex mixture of unidentifiable spots.
-
Causality: The thermal condensation required for the Niementowski reaction has a significant activation energy barrier. If the temperature is too low, the initial acylation and subsequent cyclization will not proceed at an appreciable rate.
-
Solution Protocol:
-
Verify Temperature: Ensure your heating mantle, oil bath, or reaction block is calibrated and reaching the target temperature (typically 130-150°C for conventional heating).[3][4]
-
Incremental Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS after each adjustment.
-
Extend Time: If an increase in temperature does not improve the yield or leads to decomposition, return to the optimal temperature and extend the reaction time. Some substrate combinations are simply sluggish and require longer heating periods.
-
-
Causality: The Niementowski synthesis involves two dehydration steps. The presence of excess water can shift the equilibrium away from the product side, hindering both the formation of the intermediate and the final cyclization. Moisture can also hydrolyze certain sensitive functional groups on your substrates.
-
Solution Protocol: Anhydrous Reaction Setup
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator before use.
-
Reagents & Solvents: Use anhydrous grade solvents if the reaction is not being run neat. Ensure your anthranilic acid and amide are dry. If necessary, dry them under a vacuum in the presence of a desiccant.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Causality: If the reactants are not fully dissolved in the reaction medium (or in each other, if run neat), the reaction becomes diffusion-controlled, leading to a drastically reduced reaction rate and incomplete conversion.
-
Solution Protocol:
-
Solvent Selection: While often run neat (solvent-free), a high-boiling point, polar aprotic solvent can be employed to aid solubility.
-
Test Solubility: Before running the reaction on a large scale, perform small-scale solubility tests with your starting materials in the chosen solvent at the target reaction temperature.
-
| Solvent | Boiling Point (°C) | Suitability Notes |
| None (Neat) | N/A | Traditional method; requires reactants to melt and mix. Can lead to high concentrations and side reactions.[5] |
| Formamide | 210 °C | Often used as both a reactant and a solvent when synthesizing the parent quinazolinone.[3][7] |
| DMF / DMSO | 153 °C / 189 °C | Good choices for polar starting materials that exhibit poor solubility when heated neat. |
| Toluene / Dioxane | 111 °C / 101 °C | Suitable for less polar substrates, though may require higher pressures to reach optimal reaction temperatures. |
Problem 2: Formation of Multiple Products or Significant Impurities
Your reaction works, but you observe multiple spots on the TLC plate, making purification difficult and lowering the isolated yield of the desired product.
-
Causality: The high temperatures required can lead to the decomposition of the starting materials or the desired product, resulting in tarry residues and a complex mixture of byproducts.[5] This is especially true for substrates with sensitive functional groups.
-
Solution Protocol:
-
Lower Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. A 20°C reduction can sometimes prevent decomposition without significantly slowing the reaction.
-
Microwave Synthesis: As mentioned, microwave-assisted synthesis is an excellent alternative. The rapid, uniform heating often minimizes the formation of thermal decomposition byproducts.[2]
-
-
Causality: The quinazoline core itself can be susceptible to side reactions under the reaction conditions. For example, oxidation of the quinazoline nitrogen can occur, or reactions at the C4 position can lead to quinazolinone byproducts if not already the target.[5]
-
Solution Protocol:
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can mitigate oxidative side reactions.[5]
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Column chromatography on silica gel is a standard method for separating quinazolinone products from impurities.[8] Recrystallization from a suitable solvent system can also be highly effective for final purification.[8]
-
Caption: A troubleshooting workflow for poor yield in Niementowski synthesis.
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Quinazolinone Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning quinazolinone synthesis from the laboratory bench to pilot or production scale. Quinazolinones are a vital class of fused heterocycles, forming the structural core of numerous therapeutic agents.[1][2] However, scaling their synthesis presents unique obstacles that can impact yield, purity, and process efficiency.[3]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your scale-up campaigns.
Section 1: Troubleshooting Common Scale-Up Problems
This section addresses the most frequent and critical challenges that arise during the scale-up of quinazolinone synthesis.
Q1: My synthesis yield dropped significantly (e.g., from 85% to 50%) when moving from a 10g to a 1kg scale. What are the primary causes and how can I fix this?
A significant decrease in yield upon scale-up is a classic chemical engineering problem and is rarely due to a single factor. The primary culprits are mass and heat transfer limitations, which are less pronounced at the bench scale.[4][5]
Core Issues & Troubleshooting Steps:
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as reactor size increases, making heat dissipation far more challenging.[4] Uncontrolled exotherms can lead to the degradation of starting materials, intermediates, or the final product, directly causing yield loss.
-
Solution:
-
Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe for accurate readings of the reaction medium.[4]
-
Utilize a Jacketed Reactor: Employ a reactor with a temperature control unit to efficiently add or remove heat.
-
Controlled Reagent Addition: For highly exothermic reactions, switch from batch addition to a semi-batch or continuous-feed approach. Adding a key reactant portion-wise allows the cooling system to keep pace with heat generation.[5]
-
-
-
Poor Mass Transfer (Mixing): What appears as a homogenous solution in a flask with a magnetic stir bar can have significant concentration and temperature gradients in a large reactor. Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts.[4][5]
-
Solution:
-
Switch to Overhead Stirring: Replace magnetic stirring with a robust overhead mechanical stirrer.
-
Optimize Impeller Design: The type of impeller matters. A pitched-blade turbine is effective for general mixing, while an anchor stirrer is better for viscous media. Ensure the impeller is correctly positioned and the agitation speed is optimized to create a vortex that ensures top-to-bottom mixing.
-
-
-
Suboptimal Reaction Concentration: The ideal concentration on a small scale may not be optimal for a large batch. Higher concentrations can exacerbate issues with solubility, viscosity, and heat transfer.
-
Solution: Experiment with slightly lower concentrations (i.e., increase solvent volume). While this may seem counterintuitive, it can improve mixing and temperature control, ultimately leading to a higher overall yield.[4]
-
Q2: On a larger scale, I'm seeing a new, significant impurity in my HPLC analysis that was negligible before. How can I identify and mitigate this?
The appearance of new or elevated impurities during scale-up often points to issues with reaction control, such as temperature spikes or extended reaction times.[4]
Troubleshooting Workflow:
-
Identify the Impurity:
-
Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using spectroscopic methods like LC-MS, high-resolution mass spectrometry (HRMS), and NMR. Understanding the impurity's structure is the first step to understanding its formation.[4]
-
-
Review the Reaction Mechanism:
-
Solution: Once the impurity is identified, analyze the reaction mechanism to hypothesize its formation pathway. Common side reactions include:
-
Over-reaction: An intermediate or product reacts further.
-
Degradation: Product or starting material decomposes under harsh conditions (e.g., high temperature).
-
Dimerization: Two molecules of a reactant or intermediate combine, such as the formation of 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid from anthranilic acid.[6]
-
-
-
Refine Process Parameters:
-
Solution: Based on the likely formation pathway, adjust the reaction conditions. If the impurity results from thermal degradation, lower the reaction temperature.[7] If it's from over-reaction, control the stoichiometry more carefully or reduce the addition rate of a key reagent. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere if any intermediates are sensitive to water or oxygen.[7]
-
Q3: My product is difficult to crystallize and often oils out during work-up at a large scale. How can I achieve a consistent, crystalline solid?
Crystallization issues at scale are frequently linked to polymorphism and the presence of impurities that act as crystal growth inhibitors.[5]
Core Issues & Troubleshooting Steps:
-
Polymorphism: Quinazolinone derivatives can often exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability. The conditions of crystallization (solvent, temperature, cooling rate) dictate which form is produced.[5]
-
Solution:
-
Conduct a Polymorph Screen: Systematically experiment with different solvents, temperatures, and cooling profiles to identify the conditions that consistently produce the most stable and easily filterable crystalline form.
-
Seeding Strategy: Once the desired polymorph is identified, develop a seeding strategy. Introducing a small quantity of the desired crystalline form to a supersaturated solution can direct the crystallization process and ensure consistency.
-
-
-
Impurities Inhibiting Crystallization: Even small amounts of certain impurities can disrupt the crystal lattice formation, leading to oiling out or the formation of amorphous material.
-
Solution:
-
Preliminary Purification: If the crude product struggles to crystallize, consider an initial purification step. Passing the crude material through a short plug of silica gel or performing a charcoal treatment can remove problematic impurities before the final crystallization.[5]
-
Solvent/Anti-Solvent System: Explore an anti-solvent crystallization method. Dissolve the crude product in a good solvent and then slowly add an "anti-solvent" in which the product is insoluble to induce controlled precipitation.
-
-
Section 2: FAQs on Process Optimization & Control
Q1: What are the main challenges associated with the classical Niementowski quinazolinone synthesis when scaling up?
The Niementowski synthesis, which typically involves the condensation of an anthranilic acid with an amide, is a foundational method for creating the 4(3H)-quinazolinone core.[8][9] However, its traditional execution presents several scale-up challenges.
-
High Temperatures: The reaction often requires high temperatures (130–150 °C or higher), which can be difficult to control in large reactors and can lead to thermal decomposition of reagents and products.[7][8]
-
Harsh Conditions: Some variations require harsh conditions, such as high pressure or extended reaction times, which are not ideal for large-scale production.[7]
-
Side Reactions: The high temperatures can promote side reactions, leading to complex impurity profiles and difficult purifications.[6]
-
Low Yields: In some cases, the cyclization of the intermediate o-amidobenzamide can be inefficient, resulting in low yields.[7]
Solutions: Modern approaches often utilize microwave irradiation, which can dramatically reduce reaction times and increase yields by promoting efficient and uniform heating.[8][10]
Q2: Are there alternative synthetic routes that are more amenable to scale-up?
Yes, several modern synthetic strategies can be more robust for large-scale production.
-
Aza-Wittig Reaction: This reaction is widely used for synthesizing N-heterocycles and often proceeds under mild conditions with high yields, making it an attractive alternative.[11][12] The reaction can be designed to proceed catalytically, reducing waste from stoichiometric phosphine oxide byproducts.[13]
-
Metal-Free Syntheses: To avoid potential metal contamination in the final product (a major concern in pharmaceutical manufacturing), various metal-free synthetic routes have been developed. These often use catalysts like iodine or proceed in water, enhancing the green profile of the synthesis.[14][15]
-
Copper- or Palladium-Catalyzed Reactions: While they introduce a metal, these reactions are often highly efficient and can be performed under milder conditions than classical methods.[11][16] Careful process control and subsequent purification steps are required to remove residual metal.
Q3: How should I select a solvent for a scale-up process?
Solvent selection for scale-up goes beyond just solubility. A solvent that works well in the lab (like DMF) may be problematic at an industrial scale.
Key Solvent Selection Criteria for Scale-Up:
| Parameter | Consideration | Example |
| Boiling Point | A higher boiling point allows for a wider operating temperature range and better process control. However, it must not be so high that it is difficult to remove under vacuum. | Toluene is often preferred over THF for higher temperature reactions. |
| Safety | Avoid solvents with low flash points or high toxicity. Refer to process safety guidelines. | 2-MeTHF is often considered a "greener" and safer alternative to THF. |
| Work-up | The solvent should allow for easy product isolation. Immiscibility with water is often desirable for straightforward aqueous work-ups. | Dichloromethane (DCM) is often avoided due to its environmental impact and density close to water, which can complicate phase separations. |
| Cost & Availability | The solvent must be available in large quantities at a reasonable cost. | Using esoteric or highly specialized solvents is generally not feasible for large-scale manufacturing. |
Section 3: Experimental Protocols & Data
Protocol 1: Scale-Up of Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol compares the synthesis at a lab scale versus a pilot scale, highlighting key operational changes. The reaction involves condensing anthranilic acid with formamide.[6][17]
Bench Scale (10g)
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (10.0 g, 0.073 mol).
-
Reagent Addition: Add formamide (33.0 g, 0.73 mol, ~29 mL).
-
Heating: Heat the mixture in an oil bath maintained at 140-150°C for 4 hours.
-
Work-up: Cool the mixture to room temperature. Pour it into 200 mL of crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 60°C.
-
Purification: Recrystallize from methanol to yield pure 4(3H)-quinazolinone.
Pilot Scale (1kg)
-
Setup: In a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer (pitched-blade turbine), an internal temperature probe, and a reflux condenser, charge anthranilic acid (1.0 kg, 7.29 mol).
-
Reagent Addition: Charge formamide (3.3 kg, 72.9 mol, ~2.9 L).
-
Heating: Begin agitation at 150 RPM. Heat the reactor jacket using a temperature control unit to bring the internal batch temperature to 140-150°C. Maintain for 4 hours.
-
Work-up: Cool the batch to 20-25°C. Transfer the reaction mixture via a pump into a separate 20 L vessel containing 20 L of crushed ice with vigorous stirring.
-
Isolation: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 5 L).
-
Drying & Purification: Dry the solid in a vacuum oven at 60°C until constant weight is achieved. Recrystallize from methanol as needed.
Data Table: Impact of Scale-Up on Reaction Parameters
The following table illustrates how key parameters can be affected during the scale-up of a generic quinazolinone synthesis.
| Parameter | Lab Scale (100 mL flask) | Pilot Scale (20 L Reactor) | Rationale for Change |
| Heating Method | Oil Bath | Jacketed Vessel with Thermal Fluid | Provides uniform, controlled heating and cooling required for large volumes.[4] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity and prevents localized temperature/concentration gradients.[5] |
| Temp. Monitoring | External (Oil Bath Temp) | Internal Probe | Crucial for accurate control of the actual reaction temperature.[4] |
| Addition Profile | All at once (Batch) | Slow addition over 1 hour (Semi-batch) | Manages exotherm and prevents temperature overshoots.[4] |
| Typical Yield | 85% | 70% (unoptimized) -> 82% (optimized) | Initial yield drop is common; process optimization is key to restoring yield. |
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical decision tree for addressing a drop in yield during scale-up.
Caption: A decision tree for troubleshooting common causes of yield loss during scale-up.
Diagram 2: General Synthesis & Purification Workflow
This diagram illustrates the typical process flow from crude reaction to purified final product at scale.
Caption: A generalized workflow for the synthesis and purification of quinazolinone derivatives.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. ujpronline.com [ujpronline.com]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ujpronline.com [ujpronline.com]
- 14. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-free synthesis of quinazolinones without any additives in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Quinazoline synthesis [organic-chemistry.org]
- 17. generis-publishing.com [generis-publishing.com]
Technical Support Center: Refinement of Purification Methods for Quinazoline Carboxylates
Welcome to the Technical Support Center for the purification of quinazoline carboxylates. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying rationale to empower your decision-making in the lab. This resource addresses common and complex challenges encountered during the purification of this important class of heterocyclic compounds, ensuring you can achieve the desired purity for your research and development goals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before attempting to purify my crude quinazoline carboxylate?
A1: The most crucial initial step is to characterize your crude product. Before any purification attempt, you must obtain a baseline understanding of your material's composition. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential.[1] A proton NMR (¹H NMR) can reveal the presence of unreacted starting materials or major by-products, while a TLC will give you a visual representation of the number of components and their relative polarities, which is indispensable for developing a column chromatography method.[1]
Why this is important (Causality): Attempting purification "blind" often leads to wasted time and resources. For example, if your crude product is >90% pure with only minor, non-polar impurities, a simple recrystallization or a quick filtration through a silica plug might be sufficient. Conversely, a complex mixture of similarly polar compounds will necessitate a more sophisticated approach like preparative HPLC.
Q2: My quinazoline carboxylate has poor solubility in common organic solvents. How can I effectively purify it?
A2: The limited solubility of quinazoline carboxylates, especially the free carboxylic acids, is a common challenge. Their structure contains both a weakly acidic proton (on the carboxyl group) and basic nitrogen atoms within the quinazoline ring, making them somewhat amphoteric and often highly crystalline.
Here are a few strategies:
-
Utilize Highly Polar Solvents: For recrystallization, consider polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or polar protic solvents like methanol or ethanol, potentially in combination with water.[2]
-
Temporary Derivatization: Convert the carboxylic acid to a more soluble ester (e.g., a methyl or ethyl ester). This modification significantly reduces the compound's polarity and breaks up the strong hydrogen bonding networks that lower solubility, making it much more amenable to standard purification techniques like silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid post-purification.
-
pH Modification: Exploit the acidic/basic nature of your molecule. Dissolve the crude material in a dilute aqueous base (like NaHCO₃ or Na₂CO₃) to form the highly water-soluble carboxylate salt. Wash this aqueous solution with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic, organic-soluble impurities. Then, re-acidify the aqueous layer with dilute HCl to precipitate your purified quinazoline carboxylic acid, which can be collected by filtration.[3]
Q3: I am seeing evidence of product degradation (e.g., hydrolysis of an ester) during silica gel chromatography. What can I do?
A3: This is a known issue, particularly for quinazoline derivatives.[4][5] The silica gel surface is inherently acidic (due to silanol groups, Si-OH) and can catalyze the hydrolysis of sensitive functional groups like esters, especially if your eluent contains protic solvents like methanol.
Solutions:
-
Use a Neutral Stationary Phase: Switch from silica gel to neutral alumina (Al₂O₃). This can prevent acid-catalyzed degradation.[4][5]
-
Buffer the Mobile Phase: For silica gel chromatography, you can neutralize the acidic sites by adding a small amount of a non-nucleophilic base to your mobile phase, such as triethylamine (Et₃N) at a concentration of 0.1-1%. This is particularly effective at preventing streaking and improving the peak shape of basic compounds.
-
Use a Reverse-Phase System: For highly polar or sensitive compounds, reverse-phase chromatography (e.g., using a C18 column) is an excellent alternative.[1] The mobile phase is typically a mixture of water and acetonitrile or methanol, which is less harsh than many normal-phase eluents.[6]
Troubleshooting Purification Workflows
This section provides a visual guide to selecting and troubleshooting your purification strategy.
Diagram: Purification Strategy Decision Tree
Caption: A decision tree to guide the selection of an appropriate purification method.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are thermally stable. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1]
Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Recovered Product | 1. Too much solvent was used for dissolution. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Evaporate some solvent and allow it to cool again. 2. Choose a different solvent or use a two-solvent system where the compound is less soluble when cold. 3. Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) before filtering the hot solution.[1] |
| Compound Fails to Crystallize (Oils Out) | 1. The solution is supersaturated or cooled too quickly. 2. The presence of impurities is inhibiting crystal lattice formation. 3. The melting point of the compound is lower than the boiling point of the solvent. | 1. Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound. 2. Re-dissolve the oil in a small amount of hot solvent, add slightly more solvent, and allow it to cool very slowly. 3. Choose a lower-boiling point solvent. |
| Colored Impurities Persist in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product. |
Experimental Protocol: Two-Solvent Recrystallization
This method is ideal when no single solvent has the desired solubility profile (soluble when hot, insoluble when cold).[1] A common pair for moderately polar quinazolines is Ethanol ("Solvent 1") and Water ("Solvent 2").
-
Dissolution: In an Erlenmeyer flask, dissolve your crude quinazoline carboxylate in the minimum amount of boiling "Solvent 1" (the solvent in which it is readily soluble, e.g., ethanol).
-
Induce Insolubility: While the solution is still hot, add "Solvent 2" (the solvent in which it is poorly soluble, e.g., water) dropwise until you observe persistent cloudiness (turbidity).
-
Re-solubilize: Add a few drops of hot "Solvent 1" until the solution becomes clear again. This ensures you are at the exact saturation point.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold "Solvent 2" or a cold mixture of the two solvents to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Verification: Check the purity of the crystals by TLC and measure their melting point. A sharp melting point close to the literature value indicates high purity.
Guide 2: Purification by Column Chromatography
Column chromatography is a cornerstone of purification, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[1] For quinazoline carboxylates, silica gel is the most common stationary phase.
Troubleshooting Column Chromatography
References
Validation & Comparative
Confirming the Structure of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate: A Comparative Guide to Spectroscopic Techniques
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] Accurate and unambiguous structural confirmation is a critical first step in any research and development endeavor involving these molecules. This guide focuses on Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, a key intermediate in the synthesis of various bioactive compounds. We will delve into the nuances of 1H Nuclear Magnetic Resonance (NMR) spectroscopy for its structural verification and compare its utility with other powerful analytical methods, namely 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Power of Proton NMR: A Detailed Structural Analysis
1H NMR spectroscopy is an unparalleled tool for probing the proton environment within a molecule, providing rich information about chemical structure, connectivity, and stereochemistry.[3][4] For this compound (C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol [5]), we can predict a distinct 1H NMR spectrum based on the electronic environment of each proton.
Predicted 1H NMR Spectrum of this compound
The expected 1H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d₆, will exhibit signals corresponding to the five protons of the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the surrounding functional groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| N-H | ~12.5 | Broad Singlet | 1H | The proton attached to the nitrogen at position 3 is acidic and often exchanges with residual water in the solvent, leading to a broad signal. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic ring.[6] |
| H-5 | ~8.3 | Doublet | 1H | This proton is ortho to the electron-withdrawing carbonyl group at position 4, resulting in significant deshielding and a downfield chemical shift. It will be split into a doublet by the adjacent H-6 proton. |
| H-2 | ~8.2 | Singlet | 1H | As a proton on an imine-like carbon (C=N), it is expected to appear at a relatively downfield chemical shift. With no adjacent protons, it will appear as a singlet.[6] |
| H-6 | ~7.9 | Doublet of Doublets | 1H | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets splitting pattern. Its chemical shift is influenced by the adjacent aromatic ring. |
| H-8 | ~7.7 | Doublet | 1H | This proton is ortho to the nitrogen at position 1 and will be split into a doublet by the adjacent H-6 proton. |
| -OCH₃ | ~3.9 | Singlet | 3H | The methyl protons of the ester group are in a relatively shielded environment and will appear as a singlet, as there are no adjacent protons to cause splitting. |
Note: The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.[6]
A Comparative Analysis of Spectroscopic Techniques
While 1H NMR is a cornerstone of structural elucidation, a multi-technique approach provides the most robust and irrefutable evidence. The following section compares 1H NMR with 13C NMR, Mass Spectrometry, and FTIR spectroscopy, highlighting the unique and complementary information each technique offers.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, a proton-decoupled 13C NMR spectrum would show ten distinct signals, one for each unique carbon atom.
Key Information Provided by 13C NMR:
-
Presence of Carbonyl Groups: The carbonyl carbons of the quinazolinone ring and the ester group will appear at characteristic downfield chemical shifts (typically δ 160-180 ppm).
-
Aromatic and Heteroaromatic Carbons: The eight carbons of the fused ring system will resonate in the aromatic region (δ 110-160 ppm).
-
Aliphatic Carbon: The methyl carbon of the ester group will appear in the upfield region (δ ~50-60 ppm).
Comparison with 1H NMR:
-
Complementary Information: While 1H NMR reveals the proton framework, 13C NMR elucidates the carbon backbone, providing a complete picture of the molecule's connectivity.
-
Simpler Spectra: Proton-decoupled 13C NMR spectra are generally simpler to interpret than 1H NMR spectra as they lack carbon-proton coupling, resulting in single lines for each carbon.
-
Lower Sensitivity: The natural abundance of the 13C isotope is low (~1.1%), making 13C NMR a less sensitive technique than 1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Key Information Provided by MS:
-
Molecular Weight Confirmation: The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) directly confirms the molecular weight of the compound (204.18 for C₁₀H₈N₂O₃).
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. For quinazolinone derivatives, characteristic fragmentation pathways can help to identify the core structure and its substituents.[7]
Comparison with 1H NMR:
-
Molecular Formula Confirmation: MS provides the molecular weight, which, in conjunction with other data, helps to determine the molecular formula. 1H NMR provides information about the number and types of protons, which is also crucial for formula determination.
-
Connectivity vs. Fragments: 1H NMR provides detailed information about the connectivity of atoms, while MS provides information about how the molecule breaks apart.
-
Sensitivity: MS is an extremely sensitive technique, requiring only very small amounts of sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Information Provided by FTIR:
-
Characteristic Vibrational Frequencies: Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, we would expect to see:
-
N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O stretches: Strong absorption bands for the quinazolinone carbonyl (~1670 cm⁻¹) and the ester carbonyl (~1720 cm⁻¹).[8]
-
C=N stretch: An absorption band around 1610 cm⁻¹.[8]
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
Comparison with 1H NMR:
-
Functional Group Identification: FTIR is excellent for the rapid identification of functional groups, while 1H NMR provides a detailed map of the proton environment.
-
Structural Isomers: FTIR can sometimes distinguish between structural isomers that may have similar 1H NMR spectra.
-
Simplicity: FTIR spectra are generally less complex than NMR spectra.
Experimental Protocols
To ensure the acquisition of high-quality data, the following experimental protocols are recommended.
1H and 13C NMR Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[6]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard 1D 1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled 1D 13C spectrum.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (High-Resolution)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Introduce the sample into the instrument using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire a full scan mass spectrum to determine the molecular weight.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. If necessary, perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern.
FTIR Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin pellet.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The structural confirmation of this compound is most effectively achieved through a synergistic application of modern spectroscopic techniques. While 1H NMR provides an unparalleled level of detail regarding the proton framework and connectivity, its findings are powerfully corroborated by the complementary data from 13C NMR, Mass Spectrometry, and FTIR spectroscopy. By integrating the information from these methods, researchers can achieve an unambiguous and comprehensive structural elucidation, laying a solid foundation for further investigation and development of novel quinazolinone-based compounds.
References
- 1. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. jchps.com [jchps.com]
- 5. This compound [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]
A Senior Application Scientist's Guide to the Bioactivity Validation of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate in Cancer Cell Lines
This guide provides an in-depth, objective comparison of the biological activity of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, a novel compound within the esteemed quinazoline class of potential anticancer agents. We will explore a proposed mechanism of action and present a comprehensive suite of cell-based assays to validate its bioactivity, comparing its performance directly with an established therapeutic, Olaparib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation pathway for novel oncology drug candidates.
Introduction: The Promise of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib and erlotinib.[1][2] These compounds are known to target a variety of critical cellular pathways involved in cancer progression, such as receptor tyrosine kinases, cell cycle regulation, and DNA repair.[3][4] this compound is a member of this versatile family, and its structural features suggest potential as a targeted therapeutic agent.[5][6]
Based on the known activities of quinazoline derivatives, which include the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1), this guide will proceed with the hypothesis that this compound acts as a PARP inhibitor.[1] PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 or BRCA2 genes.[7][8] By inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks, which then lead to the accumulation of more lethal double-strand breaks during DNA replication.[9][10] In cancer cells with faulty DNA double-strand break repair pathways (like those with BRCA mutations), this leads to cell death through a concept known as synthetic lethality.[11][12]
To rigorously evaluate the bioactivity of this compound, we will compare it to Olaparib , a well-characterized and clinically approved PARP inhibitor.[13][14] This direct comparison will provide a benchmark for assessing the potency and efficacy of our test compound.
Experimental Design for Bioactivity Validation
A robust validation of a novel anticancer compound requires a multi-faceted approach, assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression. The following experimental workflow is designed to provide a comprehensive profile of this compound's bioactivity.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. This compound [cymitquimica.com]
- 6. This compound | 313535-84-1 | Benchchem [benchchem.com]
- 7. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 10. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Olaparib - NCI [dctd.cancer.gov]
- 14. urology-textbook.com [urology-textbook.com]
Comparing the efficacy of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate with other EGFR inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel EGFR inhibitors, using Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate as a representative quinazoline-based scaffold. We will delve into the established landscape of EGFR inhibitors, provide detailed experimental protocols for rigorous preclinical assessment, and present a clear structure for comparative data analysis.
The Epidermal Growth Factor Receptor: A Key Therapeutic Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation event triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are crucial for normal cell function.[3][4] However, dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime therapeutic target.[1][5]
The quinazoline core is a privileged scaffold in the design of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs). This guide will compare the established efficacy of prominent quinazoline-based EGFR inhibitors with a structured approach to evaluating novel compounds like this compound.
The Landscape of EGFR Tyrosine Kinase Inhibitors: A Generational Overview
To effectively evaluate a novel EGFR inhibitor, it is crucial to understand the benchmarks set by existing therapies. EGFR-TKIs are broadly categorized into three generations, each with distinct characteristics regarding their mechanism of action, efficacy, and resistance profiles.
-
First-Generation EGFR-TKIs (Gefitinib, Erlotinib): These are reversible inhibitors that competitively bind to the ATP-binding site of the EGFR kinase domain.[5][6][7][8] They have shown significant efficacy in patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[9][10] However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.[11]
-
Second-Generation EGFR-TKIs (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR.[9] This irreversible binding provides a more sustained inhibition of EGFR signaling.[12] While they have shown activity against some T790M-mutant clones, their clinical efficacy in this setting is limited, and they are associated with increased toxicity due to off-target effects.[11][13] Resistance to second-generation inhibitors can also arise through various mechanisms, including MET amplification.[11][14]
-
Third-Generation EGFR-TKIs (Osimertinib): This generation of inhibitors was specifically designed to be effective against both the initial activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[15][16] Osimertinib has demonstrated superior progression-free survival (PFS) and overall survival (OS) compared to first-generation TKIs in the first-line treatment of EGFR-mutated NSCLC.[16][17][18] It has become a standard of care in this setting.[19] Clinical trials continue to explore its potential in various treatment settings.[20][21]
Evaluating a Novel Quinazoline-Based Inhibitor: A Preclinical Roadmap
The following sections outline the essential in vitro and in vivo studies required to characterize the efficacy of a novel EGFR inhibitor, such as one based on the this compound scaffold.
In Vitro Efficacy Assessment
1. Biochemical Kinase Assay: Determining Target Potency
The initial step is to determine the direct inhibitory activity of the compound against the EGFR kinase.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the novel compound against wild-type and various mutant forms of the EGFR kinase.
-
Rationale: This assay provides a quantitative measure of the compound's potency and selectivity. Comparing the IC50 values for wild-type versus mutant EGFR can indicate the compound's therapeutic window.
Experimental Protocol: EGFR Kinase Assay [22][23][24]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Dilute recombinant EGFR enzyme (wild-type, L858R, T790M, etc.) and a suitable substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add serially diluted concentrations of the test compound.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Kinase Reaction:
-
Prepare a master mix containing ATP and the substrate in the kinase assay buffer.
-
Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
-
Signal Detection:
-
After a defined incubation period, stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ which measures ADP production as a luminescent signal.[2]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Proliferation Assay: Assessing Anti-Cancer Activity
This assay evaluates the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling.
-
Objective: To determine the IC50 of the novel compound in cancer cell lines with different EGFR mutation statuses.
-
Rationale: This assay provides insights into the compound's cell permeability and its functional effect on cancer cell proliferation.
Experimental Protocol: Cell Viability Assay (MTS/XTT) [2][25][26]
-
Cell Seeding:
-
Seed cancer cell lines (e.g., A431 for wild-type EGFR, HCC827 for exon 19 deletion, H1975 for L858R/T790M) in 96-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Include a vehicle control (DMSO).
-
-
Viability Measurement:
-
Add a viability reagent such as MTS or XTT to each well.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
3. Western Blot Analysis: Verifying Target Engagement
Western blotting is used to confirm that the compound inhibits EGFR phosphorylation in a cellular context.
-
Objective: To assess the effect of the novel compound on the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK).
-
Rationale: This provides direct evidence that the compound is hitting its intended target and modulating the downstream signaling pathways.
Experimental Protocol: Western Blot for EGFR Phosphorylation [1][3][27][28]
-
Cell Treatment and Lysis:
-
Treat cancer cells with the test compound at various concentrations for a defined period.
-
Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Incubate with appropriate secondary antibodies.
-
-
Signal Detection and Analysis:
-
Detect the protein bands using a chemiluminescence-based method.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
In Vivo Efficacy Assessment
1. Xenograft Tumor Model: Evaluating Anti-Tumor Activity in a Living System
This model assesses the compound's ability to inhibit tumor growth in a preclinical animal model.
-
Objective: To evaluate the anti-tumor efficacy of the novel compound in mice bearing human cancer cell xenografts.
-
Rationale: This provides crucial information on the compound's pharmacokinetics, pharmacodynamics, and overall in vivo efficacy.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study [29][30][31][32][33]
-
Cell Implantation:
-
Implant human cancer cells (e.g., H1975) subcutaneously into immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control like osimertinib).
-
Administer the treatments according to a predefined schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Data Collection:
-
Measure the tumor volume at regular intervals using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Comparative Efficacy Analysis: A Framework for Data Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in structured tables.
Table 1: Comparative In Vitro Potency of EGFR Inhibitors
| Compound | Generation | Target EGFR Mutation | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell Proliferation Assay |
| This compound (Hypothetical Data) | Novel | Exon 19 del | Experimental Value | Experimental Value |
| L858R | Experimental Value | Experimental Value | ||
| L858R/T790M | Experimental Value | Experimental Value | ||
| Gefitinib [12] | First | Exon 19 del / L858R | ~5-50 | ~10-100 |
| L858R/T790M | >1000 | >5000 | ||
| Erlotinib [34] | First | Exon 19 del / L858R | ~2-20 | ~20-200 |
| L858R/T790M | >1000 | >5000 | ||
| Afatinib [12] | Second | Exon 19 del / L858R | ~0.5-1 | ~1-10 |
| L858R/T790M | ~10-50 | ~100-500 | ||
| Osimertinib [16] | Third | Exon 19 del / L858R | ~1-15 | ~10-50 |
| L858R/T790M | ~1-15 | ~10-50 |
Table 2: Comparative In Vivo Efficacy of EGFR Inhibitors in a Xenograft Model (e.g., H1975)
| Treatment | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | Experimental Value | 0 |
| This compound (Hypothetical Data) | Dose, Daily, p.o. | Experimental Value | Calculated Value |
| Osimertinib (Positive Control) | 5 mg/kg, Daily, p.o. | Experimental Value | Calculated Value |
Visualizing the Science: Diagrams for Clarity
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and the point of inhibition by quinazoline-based TKIs.
Experimental Workflow for In Vitro Efficacy Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel Resistance Mechanisms to Second‐Generation EGFR Tyrosine Kinase Inhibitor Afatinib and Associations With Genomic Features in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular profiling of afatinib-resistant non-small cell lung cancer cells in vivo derived from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. mdpi.com [mdpi.com]
- 18. emjreviews.com [emjreviews.com]
- 19. targetedonc.com [targetedonc.com]
- 20. Facebook [cancer.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. rsc.org [rsc.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 25. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 28. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 29. JCI - Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma [jci.org]
- 30. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. aacrjournals.org [aacrjournals.org]
- 33. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]
- 34. Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Comparison of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate and Its Derivatives for Targeted Drug Discovery
This guide provides a detailed structural comparison of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced relationship between chemical structure and biological function, grounded in experimental data and established medicinal chemistry principles.
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline ring system, an aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in modern drug discovery.[1] Its rigid structure and versatile substitution points make it an ideal scaffold for designing targeted therapeutic agents. A significant number of quinazoline derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2] Marketed drugs such as Gefitinib, Erlotinib, and Afatinib are prominent examples that validate the therapeutic potential of the quinazoline core, primarily targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[3]
This guide focuses on a specific, highly functionalized quinazoline core: this compound. We will dissect its structure and analyze how targeted modifications give rise to derivatives with altered, and often enhanced, biological activities.
The Core Moiety: this compound
The parent compound serves as our foundational template. Its structure is characterized by the quinazolin-4-one core, a methyl ester at the 7-position, and hydrogen atoms at key variable positions (N3, C2). Understanding its baseline geometry and electronic properties is crucial for appreciating the impact of subsequent modifications.
The quinazoline core is nearly planar, a feature that facilitates π-π stacking interactions with aromatic residues within protein binding sites.[4] The 4-oxo group and the N3-H act as a hydrogen bond donor-acceptor pair, critical for anchoring the molecule in many kinase active sites. The methyl carboxylate group at position 7 provides an additional site for interaction and can be modified to modulate properties like solubility and cell permeability.
Caption: Core structure of this compound.
Structural Modifications and Structure-Activity Relationships (SAR)
The development of potent quinazoline-based drugs relies on the strategic modification of the core structure. The primary approach involves placing different substituents at the 2, 3, 6, and 7-positions to optimize target binding, selectivity, and pharmacokinetic properties.
Modifications at the C2-Position
The C2-position is a common site for introducing side chains that can interact with the solvent-exposed region of a binding pocket or provide additional anchoring points.
-
Introduction of Thioether Linkages: A prevalent strategy involves linking various aromatic or aliphatic groups via a thioether bond at C2. For instance, derivatives where C2 is functionalized with S-CH2-Ar (thiobenzyl) have shown significant activity. This modification allows the aryl group to occupy hydrophobic pockets in the target protein. In a series of quinazolinone-7-carboxamides, a (4-(trifluoromethyl)benzyl)thio group at C2 was found to be a critical feature for potent inhibition of soluble epoxide hydrolase (sEH).[5]
Modifications at the N3-Position
The N3-position is part of the crucial hydrogen-bonding motif. Substitution at this position can have a profound impact on target affinity.
-
Alkylation and Arylation: Replacing the N3 hydrogen with small alkyl or aryl groups can modulate the molecule's hydrogen-bonding capacity and steric profile. For example, the synthesis of 3-phenyl derivatives has been explored to introduce bulky groups that can form van der Waals interactions within the active site.[5] This strategy can also be used to block metabolic degradation at this position.
Bioisosteric Replacement and Fused Ring Systems
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design.[6][7]
-
Sulfur for Carbon Replacement: Studies have shown that replacing a carbon atom with a sulfur atom can significantly alter electron density, lipophilicity, and hydrogen bonding capacity, leading to changes in biological activity and target selectivity.[6][7] This strategy has been used to modulate the affinity of quinazoline derivatives for targets like COX-1.[6]
-
Fused Dioxygenated Rings: Fusing dioxygenated rings (like dioxolane) at the 6,7-positions of the quinazoline scaffold has been shown to enhance interactions with target proteins.[8] These fused rings can help correctly position other key pharmacophoric elements, such as an anilino group at C4, thereby improving inhibitory potency against multiple tyrosine kinases.[8]
Comparative Biological Activity
The true measure of a structural modification's success is its impact on biological activity. Quinazoline derivatives have been extensively studied as kinase inhibitors in cancer therapy.[1][2] The table below summarizes representative data for quinazoline derivatives, illustrating the impact of structural changes on their inhibitory potency.
| Compound/Derivative | Key Structural Feature | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | 4-Anilinoquinazoline | EGFR | 2-37 | [2] |
| Erlotinib | 4-Anilinoquinazoline | EGFR | 2 | [2] |
| Derivative 22a | Quinazoline with N-acetohydrazide side chain | VEGFR-2 | 60.00 | [1] |
| Derivative 22b | Quinazoline with N-acetohydrazide side chain | VEGFR-2 | 86.36 | [1] |
| Derivative 16 | Quinazolinone N-acetohydrazide | VEGFR-2 | 290 | [1] |
| Derivative 46 | Quinazoline-indazole hybrid | VEGFR-2 | 5.4 | [2] |
IC₅₀ values represent the concentration of the drug required to inhibit the activity of the target by 50%. Lower values indicate higher potency.
As the data indicates, hybrid molecules, such as the quinazoline-indazole derivative 46 , can display exceptionally potent activity by combining the pharmacophoric features of two different scaffolds.[2] This highlights the importance of exploring diverse chemical space around the core quinazoline structure.
Experimental Protocols
To ensure scientific integrity, the synthesis and evaluation of these compounds must follow robust, validated protocols.
General Synthesis of Quinazolin-4(3H)-one Derivatives
The Niementowski synthesis is a classical and reliable method for preparing the quinazolin-4-one core.[9]
Caption: General workflow for the Niementowski synthesis of quinazolin-4-ones.
Step-by-Step Protocol:
-
Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted anthranilic acid (1 equivalent) with an excess of formamide (or another suitable amide/orthoformate).[9]
-
Heating: Heat the reaction mixture to a high temperature (typically 120-180°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a common method to determine the IC₅₀ value of a test compound against a specific protein kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable buffer (e.g., DMSO).
-
Reaction Setup: In the wells of a 96-well microplate, add the kinase buffer, the recombinant EGFR enzyme, and the specific peptide substrate.
-
Inhibition Step: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody-based method like ELISA or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a versatile and highly tractable starting point for the development of potent and selective therapeutic agents. Structure-activity relationship studies have demonstrated that targeted modifications at key positions of the quinazoline ring can profoundly influence biological activity, particularly in the context of kinase inhibition.[1][2] The strategic introduction of thioether linkages, N-substitutions, and fused ring systems allows for the fine-tuning of interactions within protein active sites.
Future research will likely focus on developing derivatives with improved pharmacokinetic profiles and novel mechanisms of action. The use of computational modeling and molecular docking will continue to guide the rational design of next-generation quinazoline inhibitors with enhanced efficacy and reduced off-target effects, paving the way for new treatments for cancer and other debilitating diseases.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | 313535-84-1 | Benchchem [benchchem.com]
- 5. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2, 4]triazino[2,3-C]quinazolines[v1] | Preprints.org [preprints.org]
- 8. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2][3][4][5] Compounds built upon this heterocyclic system have led to several FDA-approved therapies, primarily targeting receptor tyrosine kinases like EGFR and VEGFR.[2][6][7] However, the therapeutic window of such inhibitors is critically dependent on their selectivity. Off-target activities can lead to unforeseen side effects and toxicities, underscoring the necessity for rigorous cross-reactivity profiling early in the development pipeline.[8][9]
This guide presents a comparative analysis of a representative quinazoline derivative, Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (hereafter referred to as M4Q7C), against a panel of well-characterized kinase inhibitors. Through hypothetical experimental data and detailed protocols, we will explore the methodologies used to assess kinase selectivity and discuss the implications of the resulting profiles for preclinical drug development.
The Kinase Selectivity Profile: A Comparative Analysis
To contextualize the selectivity of M4Q7C, we present a hypothetical dataset comparing its inhibitory activity (IC50) against a panel of kinases alongside two well-known clinical compounds: Gefitinib, a highly selective EGFR inhibitor, and Sunitinib, a multi-kinase inhibitor. Lower IC50 values indicate higher potency.
| Kinase Target | M4Q7C (IC50, nM) | Gefitinib (IC50, nM) | Sunitinib (IC50, nM) |
| EGFR | 25 | 30 | 150 |
| VEGFR2 | 850 | >10,000 | 15 |
| PDGFRβ | 1,200 | >10,000 | 30 |
| c-Kit | 2,500 | >10,000 | 25 |
| Src | 750 | 5,000 | 200 |
| p38α | >10,000 | >10,000 | >10,000 |
This data is illustrative and intended for comparative purposes.
From this hypothetical data, M4Q7C appears to be a potent and selective inhibitor of EGFR, with significantly less activity against other kinases in the panel. This profile suggests a more targeted mechanism of action compared to a broad-spectrum inhibitor like Sunitinib. The following sections detail the experimental approaches that would be used to generate and validate such a dataset.
Experimental Methodologies for Assessing Cross-Reactivity
A thorough investigation of a compound's selectivity involves a multi-faceted approach, from initial biochemical screens to confirmation of target engagement in a cellular environment.
Workflow for Kinase Cross-Reactivity Profiling
The overall process for determining the selectivity of a novel compound like M4Q7C is a staged approach, ensuring that resources are focused on the most promising candidates.
Protocol 1: Competitive Binding Assay
Competitive binding assays are employed to determine the binding affinity (Ki) of a test compound to its target by measuring its ability to displace a known labeled ligand.[10][11]
Objective: To determine the Ki of M4Q7C for EGFR.
Materials:
-
Purified, recombinant EGFR protein
-
A fluorescently-labeled, high-affinity EGFR ligand (competitor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
M4Q7C, serially diluted
-
Microplate reader capable of detecting fluorescence polarization
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of M4Q7C in DMSO, followed by a further dilution in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the fluorescently-labeled competitor at a fixed concentration (typically at or below its Kd).
-
Addition of Test Compound: Add the serially diluted M4Q7C to the wells. Include wells with no M4Q7C (maximum binding) and wells with a saturating concentration of a known unlabeled inhibitor (background).
-
Initiation of Reaction: Add the purified EGFR protein to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The raw data is normalized and plotted as a dose-response curve. The IC50 value (the concentration of M4Q7C that displaces 50% of the labeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
Protocol 2: ADP-Glo™ Kinase Assay
Biochemical assays that measure the activity of a kinase are crucial for determining inhibitory potency. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8][12]
Objective: To determine the IC50 of M4Q7C against a panel of kinases.
Materials:
-
Active kinase enzymes (e.g., EGFR, VEGFR2, etc.)
-
Specific peptide substrates for each kinase
-
ATP
-
M4Q7C, serially diluted
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: To the wells of a 96-well plate, add the kinase, its specific substrate, ATP, and the serially diluted M4Q7C. Include control wells without the inhibitor.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce light. Incubate for 30 minutes.
-
Signal Detection: Measure the luminescence of each well using a luminometer. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: The luminescence data is plotted against the concentration of M4Q7C to generate a dose-response curve and determine the IC50 value.
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential, it is crucial to confirm that a compound binds to its intended target within the complex environment of a living cell.[13] CETSA is a powerful method for verifying target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[14][15][16][17] Upon drug binding, the target protein becomes more resistant to heat-induced denaturation. By heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve confirms intracellular binding.[14][15][17]
Implications of Off-Target Effects
Even with a seemingly selective profile, minor off-target activity can have significant biological consequences. For instance, unintended inhibition of kinases like Src or PDGFRβ could disrupt critical signaling pathways, leading to adverse effects.
The diagram above illustrates how M4Q7C, by inhibiting its intended target EGFR, can effectively block proliferation and promote apoptosis in cancer cells. However, even weak inhibition of an off-target kinase like Src could potentially interfere with normal cellular processes such as cell migration, which could translate to unforeseen toxicities in a clinical setting.
Conclusion
The development of safe and effective kinase inhibitors hinges on a deep understanding of their selectivity. While the quinazoline scaffold provides a robust starting point for designing potent inhibitors, comprehensive cross-reactivity profiling is non-negotiable. The methodologies outlined in this guide, from broad panel screening and IC50 determination to in-cell target engagement verification, form a critical pathway for identifying compounds like the hypothetical M4Q7C with the most promising therapeutic potential. By integrating these approaches, researchers can make more informed decisions, minimizing the risk of late-stage failures and ultimately accelerating the delivery of novel, targeted therapies to patients.
References
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivatives and hybrids: recent structures with potent bioactivity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 9. benchchem.com [benchchem.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate Analogs
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The quinazoline scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic candidates, particularly in oncology.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate analogs and related quinazolinone derivatives. By examining the experimental data and the underlying methodologies, we aim to illuminate the critical translational gap and offer insights into navigating this complex landscape.
The core structure of this compound presents a versatile template for developing targeted therapies. Its derivatives have been explored for various biological activities, including anticancer and anti-inflammatory effects.[3] The 4-oxo-quinazoline core is a privileged scaffold, frequently found in compounds targeting kinases and other enzymes.[1]
From the Benchtop to Preclinical Models: A Comparative Analysis
A direct comparison of in vitro and in vivo efficacy for the specific this compound scaffold is not extensively documented in publicly available literature. However, by examining structurally similar analogs, such as quinazoline-4(3H)-one-7-carboxamide derivatives, we can gain valuable insights into the structure-activity relationships (SAR) that govern their biological effects.
In Vitro Efficacy: A Look at Molecular Interactions
The initial assessment of a compound's potential often begins with in vitro assays. These controlled experiments provide crucial data on a molecule's direct interaction with its biological target. For instance, a series of quinazoline-4(3H)-one-7-carboxamide derivatives were evaluated for their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation.[4][5]
| Compound ID | Structure | sEH IC50 (µM)[4][5] |
| Analog 1 | 2-((4-chlorobenzyl)thio)-N-neopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | 0.30 |
| Analog 2 | N-isobutyl-4-oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxamide | 4.5 |
| Analog 3 | 2-((2-cyanobenzyl)thio)-N-neopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | 0.66 |
These in vitro data are instrumental in establishing a preliminary SAR. For example, the nature of the substituent on the thiobenzyl and amide moieties significantly influences the inhibitory potency against sEH.[4][5]
In Vivo Efficacy: The Whole-System Response
While in vitro assays offer a reductionist view, in vivo studies in animal models provide a more holistic understanding of a compound's efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. Due to the limited in vivo data on the 7-carboxylate analogs, we will consider a representative quinazolinone derivative with reported in vivo anticancer activity to illustrate this crucial stage of drug development.
One such example is a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative, which demonstrated potent in vitro and in vivo antitumor activity.[2] This compound showed significant inhibition of Aurora A and Aurora B kinases in vitro and subsequently exhibited tumor growth inhibition in in vivo models.[2] Another study on a quinazolinone-based tubulin polymerization inhibitor also showcased the transition from potent in vitro antiproliferative activity to significant tumor suppression in xenograft models.[1]
The disparity between in vitro potency and in vivo efficacy is a common hurdle. A compound with nanomolar IC50 values in vitro might show modest or no activity in an animal model due to poor pharmacokinetics, rapid metabolism, or unforeseen toxicity.
Key Experimental Protocols: Ensuring Scientific Rigor
The reliability of efficacy data hinges on the robustness of the experimental design. Here, we detail standardized protocols for assessing in vitro and in vivo efficacy.
In Vitro Cytotoxicity Assay: The MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Tumor Xenograft Model
Animal models, particularly xenografts in immunodeficient mice, are the gold standard for preclinical evaluation of anticancer agents.
Protocol Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U937) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and body weight regularly.
-
Compound Administration: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing the Path to Efficacy
To better understand the context of these evaluations, the following diagrams illustrate a key signaling pathway often targeted by quinazoline derivatives and a typical workflow for assessing drug efficacy.
Caption: EGFR signaling pathway often targeted by quinazoline analogs.
Caption: General workflow for drug efficacy testing.
Conclusion and Future Directions
The development of novel therapeutics based on the this compound scaffold and its analogs requires a meticulous and integrated approach to both in vitro and in vivo evaluation. While in vitro assays are indispensable for initial screening and mechanistic studies, they represent an idealized system. The transition to in vivo models introduces the complexities of a living organism, often revealing challenges related to bioavailability, metabolism, and off-target effects that can profoundly impact a compound's therapeutic potential.
Future research should focus on generating comprehensive datasets that directly compare the in vitro and in vivo performance of these promising analogs. A deeper understanding of the ADME properties and the development of predictive in vitro models that better mimic the in vivo environment will be crucial in bridging the translational gap and accelerating the development of new and effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 313535-84-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-Oxo-Dihydroquinazolines: A Guide for Researchers
The 2,3-dihydroquinazolin-4(1H)-one, or 4-oxo-dihydroquinazoline, scaffold is a cornerstone in medicinal chemistry and drug development. This privileged heterocyclic motif is found in over 150 natural products and a plethora of synthetic compounds exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and antihypertensive properties.[1] Given their significance, the efficient and sustainable synthesis of these molecules is a critical focus for researchers.
This guide provides a head-to-head comparison of four distinct and contemporary synthetic strategies for accessing the 4-oxo-dihydroquinazoline core. We will delve into the mechanistic underpinnings, provide detailed experimental protocols derived from authoritative sources, and present a clear, data-driven comparison to inform your synthetic planning. Our focus is on providing not just a list of methods, but an understanding of the causality behind the experimental choices, empowering you to select and optimize the route best suited for your research goals.
Comparison Overview
The selected synthetic routes represent a spectrum of modern chemical methodologies, from green, catalyst-free approaches to rapid, energy-efficient techniques.
| Synthetic Route | Starting Materials | Key Features | Typical Reaction Time | Typical Yield |
| 1. Catalyst-Free Two-Component Cyclocondensation | 2-Aminobenzamide, Aldehyde | Green, uses water as solvent, simple work-up | 1 - 4 hours | 85 - 98% |
| 2. Catalyzed Three-Component Reaction | Isatoic Anhydride, Amine, Aldehyde | High atom economy, versatile, uses recoverable nanocatalyst | 2 - 5 hours | 82 - 95% |
| 3. Microwave-Assisted Solvent-Free Synthesis | Isatoic Anhydride, Aldehyde, Ammonium Acetate | Extremely rapid, solvent-free, catalyst-free | 3 minutes | 91 - 96% |
| 4. Mechanochemical Solvent-Free Synthesis | 2-Aminobenzamide, Aldehyde | Solvent-free, energy-efficient, scalable | 5 - 10 minutes | 90 - 98% |
Route 1: Catalyst-Free Two-Component Cyclocondensation in Water
This approach stands out for its adherence to the principles of green chemistry. By leveraging water as a reaction medium and eliminating the need for a catalyst, it offers an environmentally benign and cost-effective pathway to 4-oxo-dihydroquinazolines.[1] The reaction proceeds via the direct condensation of 2-aminobenzamide with an aldehyde.
Mechanistic Pathway
The reaction is believed to proceed through two key steps. First, the amino group of 2-aminobenzamide performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the intramolecular cyclization of the amide nitrogen onto the imine carbon, with subsequent dehydration to yield the final 2,3-dihydroquinazolin-4(1H)-one product.
Caption: Proposed mechanism for the catalyst-free two-component synthesis.
Experimental Protocol: Synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one[1]
-
Reaction Setup: In a round-bottom flask, add 2-aminobenzamide (1.0 mmol) and benzaldehyde (1.0 mmol) to 5 mL of water.
-
Heating: Heat the mixture to 80°C with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Performance Insights: This method's primary advantage is its simplicity and environmental friendliness.[1] The absence of catalysts and organic solvents simplifies purification, often yielding a high-purity product directly from filtration. However, the reaction times are longer compared to microwave or mechanochemical methods.
Route 2: Catalyzed Three-Component Reaction in Water
Three-component reactions (MCRs) are highly valued for their efficiency and atom economy, constructing complex molecules in a single step. The reaction of isatoic anhydride, an amine, and an aldehyde is a classic and versatile route to 2,3-disubstituted 4-oxo-dihydroquinazolines.[2] Modern iterations employ recoverable, heterogeneous catalysts to enhance the green credentials of this method.[3][4]
Mechanistic Pathway
The reaction is initiated by the catalyst facilitating the reaction between isatoic anhydride and the amine. This opens the anhydride ring and, following decarboxylation (loss of CO₂), generates a 2-aminobenzamide intermediate in situ. This intermediate then reacts with the aldehyde to form a Schiff base (imine). The final step is an intramolecular cyclization of the amide nitrogen onto the imine carbon to form the dihydroquinazoline ring.[2][4]
Caption: Mechanism for the Fe3O4-catalyzed three-component synthesis.
Experimental Protocol: Fe₃O₄ Nanoparticle-Catalyzed Synthesis[4]
-
Reaction Setup: To a round-bottom flask, add isatoic anhydride (1 mmol), the desired amine (1 mmol), the aldehyde (1 mmol), and Fe₃O₄ nanoparticles (15 mol%) to 5 mL of water.
-
Heating: Stir the mixture vigorously and heat under reflux (approximately 100°C).
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-5 hours).
-
Catalyst Recovery: After cooling to room temperature, place a strong magnet against the side of the flask. The magnetic Fe₃O₄ catalyst will be drawn to the magnet, allowing the supernatant solution to be decanted.
-
Work-up and Purification: The product often precipitates from the aqueous solution upon cooling. Collect the solid by filtration. If the product is soluble, extract the aqueous layer with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography.
Performance Insights: The key advantage here is versatility; a wide range of amines and aldehydes can be used to generate a library of compounds. The use of a magnetic nanocatalyst allows for easy separation and recycling, though it adds an initial catalyst synthesis or procurement step.[4] Yields are generally high, making this a robust and reliable method.
Route 3: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by dramatically reducing reaction times, often from hours to minutes. This method combines a three-component approach with the efficiency of microwave irradiation under solvent-free and catalyst-free conditions, representing a pinnacle of process intensification.[5]
Mechanistic Pathway
The mechanism is analogous to the three-component reaction described previously, proceeding through the in situ formation of 2-aminobenzamide from isatoic anhydride and ammonium acetate, followed by condensation with the aldehyde and cyclization. The microwave irradiation provides rapid, uniform heating, dramatically accelerating each step of the reaction sequence.
Caption: Workflow for the rapid microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Synthesis[5]
-
Reaction Setup: In an open Pyrex beaker, thoroughly mix isatoic anhydride (1 mmol), an aldehyde or ketone (1 mmol), and ammonium acetate (2 mmol).
-
Microwave Irradiation: Place the beaker in a monomode microwave reactor and irradiate at 300 W for 3 minutes. The reaction temperature is typically maintained around 60°C.
-
Monitoring: The reaction is generally complete after the specified time, but can be monitored by TLC if necessary.
-
Work-up and Purification: After irradiation, allow the reaction mixture to cool to room temperature. The resulting solid is the crude product.
-
Purification: Purify the product by recrystallization from ethanol.
Performance Insights: The standout feature is the incredible speed, reducing reaction times to mere minutes.[5] The solvent-free and catalyst-free nature makes it an exceptionally clean and green method. The primary requirement is access to a dedicated laboratory microwave reactor.
Route 4: Mechanochemical Solvent-Free Synthesis
Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, is a powerful solvent-free technique. This method provides an energy-efficient and scalable route to 4-oxo-dihydroquinazolines, often requiring only a small amount of a solid acid catalyst like p-toluenesulfonic acid (p-TSA).
Mechanistic Pathway
The reaction proceeds via the same acid-catalyzed condensation pathway as described in Route 1. The mechanical grinding in a mortar and pestle or a ball mill ensures intimate contact between the solid reactants and the catalyst, facilitating the reaction in the absence of a solvent. The p-TSA protonates the aldehyde carbonyl, activating it for nucleophilic attack by the 2-aminobenzamide.[6]
Caption: Key steps in the mechanochemical synthesis of 4-oxo-dihydroquinazolines.
Experimental Protocol: Mechanochemical Grinding with p-TSA
-
Reaction Setup: In a mortar, combine 2-aminobenzamide (1.0 equiv), the desired aldehyde (1.1 equiv), and p-TSA (10 mol%).
-
Grinding: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the mortar to dissolve the p-TSA catalyst. The solid product, being insoluble in water, will remain.
-
Purification: Filter the solid product, wash it thoroughly with water to remove any residual catalyst, and then with a hexane/EtOAc mixture (98:2) to remove excess aldehyde. Dry the purified product.
Performance Insights: This method is extremely rapid, environmentally friendly, and highly energy-efficient. It avoids bulk heating and the use of hazardous solvents. The simplicity of the work-up is a significant advantage. The protocol is also scalable using a laboratory ball mill.
Conclusion and Outlook
The synthesis of 4-oxo-dihydroquinazolines can be approached from multiple angles, each with distinct advantages.
-
For green chemistry and simplicity , the catalyst-free synthesis in water is an excellent choice, requiring no specialized equipment or hazardous materials.
-
For maximal diversity and skeletal complexity , the catalyzed three-component reaction offers the broadest scope for introducing substituents at the N3 and C2 positions.
-
For unparalleled speed and efficiency , the microwave-assisted synthesis is the clear winner, delivering high yields in minutes.
-
For a scalable, solvent-free, and energy-efficient process, mechanochemistry presents a compelling and modern alternative to traditional solution-phase synthesis.
As a Senior Application Scientist, my recommendation is to select the synthetic route that best aligns with your laboratory's resources, throughput needs, and green chemistry goals. For exploratory and medicinal chemistry applications where speed is paramount, microwave-assisted synthesis is ideal. For process development and scale-up, mechanochemistry offers significant advantages. The classic catalyzed three-component and the simple catalyst-free aqueous methods remain robust and highly effective tools for any research laboratory.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Mechanism of Action for Quinazolinone-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatility has led to the development of numerous therapeutic agents, from the pioneering EGFR inhibitors gefitinib and erlotinib in oncology to novel inhibitors targeting Bruton's tyrosine kinase (BTK) and histone deacetylases (HDACs).[3][4][5][6][7] However, this chemical promiscuity underscores a critical challenge: ensuring a candidate molecule engages its intended target with precision and produces the desired biological effect.
For any drug development professional, rigorously validating the mechanism of action (MoA) is not merely a checkbox exercise; it is the fundamental process of building a compelling, data-driven narrative that confirms on-target efficacy and de-risks potential off-target liabilities. This guide provides a comprehensive framework for MoA validation, moving systematically from initial biophysical interactions to functional cellular outcomes, ensuring that each experimental step logically informs the next.
The Validation Workflow: A Hierarchical Approach
A robust MoA validation strategy is built on a foundation of hierarchical questioning. We begin with the most fundamental question—"Does our compound physically interact with the target?"—and progressively build a case to answer the ultimate question: "Does this interaction translate to a meaningful cellular outcome?" This workflow ensures that resources are spent wisely and that the resulting data package is both coherent and convincing.
Phase 1: Foundational Biophysical Validation
The first principle of MoA validation is to unequivocally demonstrate a direct, physical interaction between the inhibitor and its purified target protein. Biophysical methods are the gold standard for this, providing label-free, quantitative data on binding affinity, kinetics, and thermodynamics.
Core Techniques: ITC and SPR
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event.[8][9] Its power lies in its ability to provide a complete thermodynamic signature of the interaction (dissociation constant, K D , enthalpy, ΔH, and entropy, ΔS) in a single, label-free experiment.[8][10] This information is invaluable for understanding the forces driving the binding event.[10]
-
Surface Plasmon Resonance (SPR): SPR provides real-time data on the rates of association (k on ) and dissociation (k off ) of an inhibitor to a target immobilized on a sensor chip.[11][12][13] The ratio of these rates yields the K D . The k off , in particular, is a critical parameter, as a slow dissociation rate (long residence time) can lead to a more durable pharmacological effect in vivo.[12]
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Causality & Experimental Choice |
| Primary Output | K D , ΔH, ΔS (Thermodynamics) | k on , k off , K D (Kinetics) | Choose ITC to understand the driving forces of binding. Choose SPR to understand the dynamics and residence time of the inhibitor. |
| Format | In-solution, label-free | Immobilized target, label-free | ITC avoids potential artifacts from protein immobilization, making it ideal for initial validation. SPR is higher-throughput and essential for kinetic ranking. |
| Throughput | Low to Medium | Medium to High | SPR is more suitable for screening and lead optimization, while ITC is often used for in-depth characterization of key compounds. |
| Sample Consumption | Higher (µg-mg) | Lower (µg) | SPR is advantageous when the target protein is difficult to produce in large quantities. |
Phase 2: Verifying Functional Inhibition
Confirming that the inhibitor binds its target is necessary but not sufficient. The next critical step is to prove that this binding event translates into a functional consequence—namely, the inhibition of the target's enzymatic activity.
The Gold Standard: In Vitro Kinase Activity Assays
For quinazolinone-based kinase inhibitors, a direct enzymatic assay is the most definitive way to measure potency (IC50).[14][15][16] These assays monitor the transfer of a phosphate group from ATP to a specific substrate, and the reduction in this activity in the presence of the inhibitor is quantified.[14]
This protocol describes a common, non-radiometric method for determining the IC50 value of an inhibitor against a target kinase.
1. Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then enzymatically converted into a final product that can be detected by fluorescence, with the signal being proportional to kinase activity.
2. Materials:
-
Purified target kinase (e.g., EGFR, BTK).
-
Specific peptide substrate for the kinase.
-
ATP solution.
-
Test Inhibitor (e.g., "Quinzolitinib") and control inhibitor (e.g., Staurosporine).
-
Kinase assay buffer (containing MgCl₂).
-
ADP detection reagent kit (e.g., ADP-Glo™, HTRF® Transcreener® ADP).
-
384-well, low-volume, white assay plates.
-
Plate reader capable of fluorescence or luminescence detection.
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the quinazolinone inhibitor in DMSO. A typical 11-point, 3-fold dilution series starting from 10 µM is standard. Also, prepare vehicle (DMSO only) and positive control (e.g., Staurosporine) wells.
-
Assay Plate Preparation: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of the 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific peptide substrate in the kinase assay buffer. Dispense 5 µL of this mix into each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. This step is crucial for inhibitors that may have slow binding kinetics.
-
Initiate Kinase Reaction: Prepare an ATP solution in the kinase assay buffer at a concentration close to its K m for the enzyme. Add 5 µL of the ATP solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in vehicle control wells).
-
Stop Reaction & Develop Signal: Add 10 µL of the ADP detection reagent as per the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and initiates the detection reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Read the plate on a compatible plate reader (fluorescence or luminescence).
-
Data Analysis:
-
Normalize the data: Set the average signal of the vehicle (DMSO) wells as 100% activity and the average signal of the high-concentration positive control wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 3 & 4: Bridging the Gap from In Vitro to Cellular Function
A potent inhibitor in a test tube is promising, but its value is determined by its performance in the complex milieu of a living cell. The next phases of validation are designed to confirm that the compound can cross the cell membrane, engage its target, and elicit a specific downstream biological response.
Visualizing the Pathway: EGFR Signaling
Many quinazolinone-based inhibitors target receptor tyrosine kinases like EGFR.[4][17][18] Understanding the signaling pathway is key to designing experiments that validate on-target effects. Inhibition of EGFR should block its autophosphorylation and the subsequent phosphorylation of downstream effectors like AKT and ERK.
Phase 3 Method: Cellular Target Engagement with NanoBRET™
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for measuring compound binding to a target protein within intact, living cells.[19][20] The NanoBRET™ assay uses a target protein fused to a highly efficient NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds reversibly to the target's active site (the energy acceptor).[19][20] When an unlabeled test compound enters the cell and displaces the tracer, the BRET signal decreases, providing a quantitative measure of target engagement.[20]
1. Principle: Competitive displacement of a fluorescent tracer from a NanoLuc®-fused target protein by an inhibitor leads to a loss of BRET signal, allowing for the quantification of intracellular target engagement.
2. Materials:
-
HEK293 cells (or other suitable host cell line).
-
Plasmid DNA encoding the target kinase-NanoLuc® fusion protein.
-
Transfection reagent.
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).
-
Opti-MEM™ I Reduced Serum Medium.
-
White, 96-well or 384-well cell culture plates.
-
Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 460 nm and >600 nm).
3. Step-by-Step Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the target-NanoLuc® plasmid according to the manufacturer's protocol. Plate the transfected cells into assay plates and incubate for 24 hours. This allows for sufficient expression of the fusion protein.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone inhibitor in Opti-MEM™. Add the diluted compounds to the cells.
-
Tracer Addition: Immediately after adding the inhibitor, add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the inhibitor and tracer to reach binding equilibrium within the cells.
-
Substrate Addition: Just prior to reading, add the Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a BRET-capable plate reader, simultaneously measuring the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
Data Analysis:
-
Calculate the BRET ratio for each well (Acceptor Signal / Donor Signal).
-
Normalize the data using vehicle control (0% inhibition) and a control with no tracer (100% inhibition).
-
Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50.
-
Phase 4 Method: Cellular Functional Assay (In-Cell Western)
The final step is to demonstrate that target engagement leads to the intended biological consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a key downstream substrate.[21][22][23] The In-Cell Western is a quantitative, plate-based immunofluorescence method that measures protein levels and phosphorylation states directly in fixed cells.[21]
1. Principle: Simultaneous detection of a phosphorylated substrate and the total amount of that substrate using two different fluorescently-labeled secondary antibodies. Normalizing the phospho-signal to the total protein signal corrects for variations in cell number.[21]
2. Materials:
-
Cancer cell line overexpressing the target (e.g., A431 for EGFR).
-
96-well clear-bottom, black-walled tissue culture plates.
-
Primary Antibodies: Rabbit anti-phospho-Substrate (e.g., p-AKT Ser473) and Mouse anti-total-Substrate (e.g., total AKT).
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Fixing Solution (4% Paraformaldehyde in PBS), Permeabilization Buffer (0.1% Triton X-100 in PBS), Blocking Buffer.[21]
-
Infrared imaging system (e.g., LI-COR Odyssey).
3. Step-by-Step Methodology:
-
Cell Seeding & Starvation: Seed cells into a 96-well plate and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with a serial dilution of the quinazolinone inhibitor for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 10-15 minutes to induce pathway activation. Include unstimulated controls.
-
Fixation & Permeabilization: Aspirate the media, wash with cold PBS, and fix the cells with Fixing Solution for 20 minutes. Wash again and permeabilize with Permeabilization Buffer for 20 minutes.[21]
-
Blocking: Aspirate and wash. Block non-specific binding with Blocking Buffer for 1.5 hours at room temperature.[21]
-
Primary Antibody Incubation: Incubate cells with a cocktail of both the anti-phospho (rabbit) and anti-total (mouse) primary antibodies overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the wells thoroughly. Incubate with a cocktail of both fluorescently-labeled secondary antibodies (IRDye® 800CW and 680RD) for 1 hour at room temperature in the dark.[21]
-
Data Acquisition: Wash the wells a final time and allow them to dry completely. Scan the plate using an infrared imaging system, detecting at both 700 nm (total protein) and 800 nm (phospho-protein) channels.
-
Data Analysis:
-
Quantify the integrated intensity for each channel in each well.
-
Calculate the normalized signal (800 nm intensity / 700 nm intensity).
-
Plot the normalized phospho-signal versus the inhibitor concentration to determine the IC50 for pathway inhibition.
-
Comparative Analysis: Performance of Quinzolitinib vs. Alternatives
To illustrate the power of this integrated workflow, we present hypothetical but representative data for our quinazolinone-based inhibitor, "Quinzolitinib," compared against a known reversible inhibitor (Compound A) and a structurally distinct allosteric inhibitor (Compound B), all targeting EGFR.
| Assay | Parameter | Quinzolitinib (Quinazolinone) | Compound A (Reversible ATP-Competitive) | Compound B (Allosteric) | Interpretation |
| Surface Plasmon Resonance (SPR) | K D (nM) | 1.5 | 5.2 | 25.0 | Quinzolitinib shows the highest binding affinity. |
| k on (10⁵ M⁻¹s⁻¹) | 8.2 | 7.5 | 2.1 | Quinzolitinib has a fast on-rate, similar to the other ATP-competitive inhibitor. | |
| k off (10⁻⁴ s⁻¹) | 1.2 | 39.0 | 5.2 | Key Finding: Quinzolitinib has a very slow off-rate, indicating a long residence time on the target. | |
| In Vitro Kinase Assay | IC50 (nM) | 2.5 | 8.0 | 45.0 | Potency in the biochemical assay correlates well with binding affinity. Quinzolitinib is the most potent. |
| NanoBRET™ Target Engagement | Cellular IC50 (nM) | 22.0 | 95.0 | 150.0 | All compounds show a rightward shift in potency in cells, as expected. Quinzolitinib remains the most potent, confirming good cell permeability and target engagement. |
| In-Cell Western (p-EGFR) | IC50 (nM) | 25.0 | 110.0 | 165.0 | The cellular target engagement data translates directly to functional pathway inhibition. The rank order of potency is maintained. |
| Cell Proliferation Assay | GI50 (nM) | 30.0 | 125.0 | 180.0 | The inhibition of the EGFR pathway leads to the desired anti-proliferative phenotype, confirming the MoA from target binding to cellular effect. |
This comprehensive data set builds a powerful case for Quinzolitinib. Its high affinity is driven by an exceptionally slow off-rate (long residence time), which translates into superior potency in biochemical, cellular target engagement, and functional downstream assays. This multi-assay approach provides a robust and validated understanding of its mechanism of action.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of phthalazino[1,2-b]-quinazolinone derivatives as multi-target HDAC inhibitors for the treatment of hepatocellular carcinoma via activating the p53 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. creative-bioarray.com [creative-bioarray.com]
The Quinazoline Scaffold: A Comparative Guide to ADMET Properties in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates, particularly in oncology. However, the journey from a potent hit to a successful drug is paved with challenges, with poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties being a primary cause of late-stage attrition. This guide provides a comparative analysis of the ADMET properties of quinazoline derivatives, grounded in experimental data, to aid researchers in the rational design of safer and more effective therapeutic agents.
Introduction: The Double-Edged Sword of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for interacting with various biological targets. Its rigid structure and ability to be functionalized at multiple positions have led to the development of potent inhibitors for kinases like EGFR, VEGFR, and other enzymes.[1][2] However, this chemical versatility also presents a complex ADMET landscape that requires careful navigation. Understanding the interplay between structural modifications and pharmacokinetic/toxicological outcomes is paramount for successful drug development. This guide will dissect the ADMET profile of quinazoline derivatives, offering a comparative view based on key experimental parameters.
Absorption: Navigating the Intestinal Barrier
For orally administered drugs, efficient absorption across the intestinal epithelium is the first critical step. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[3][4] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the small intestine.[5]
Comparative Caco-2 Permeability of Quinazoline Derivatives
The apparent permeability coefficient (Papp) is the key metric from this assay, with values generally categorized as:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s[5]
Table 1: Comparative Caco-2 Permeability of Selected Compounds
| Compound Class/Name | Key Structural Features | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Predicted Absorption | Reference |
| Gefitinib | 4-anilinoquinazoline, EGFR inhibitor | ~15-20 | High | [6] (representative value) |
| Erlotinib | 4-anilinoquinazoline, EGFR inhibitor | ~10-15 | High | [6] (representative value) |
| Quinazoline-based Probes | Quinazoline core with fluorescent tags | Varies with fluorophore and linker | Moderate to High | [7] |
| Quinoline-1,4-quinone Hybrids | Quinoline core | Generally moderate | Moderate | [8] |
Note: Specific Papp values for proprietary quinazoline derivatives from different studies are often not directly comparable due to variations in experimental conditions. The values for Gefitinib and Erlotinib are representative of highly permeable compounds.
The data suggests that many clinically successful 4-anilinoquinazoline derivatives exhibit high permeability. However, modifications to the core, such as the addition of bulky or highly polar groups, can significantly impact permeability. Researchers should aim for a balance between potency-enhancing substitutions and maintaining favorable physicochemical properties for good absorption.
Experimental Protocol: Caco-2 Permeability Assay
References
- 1. Quinazoline derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations.
Immediate Safety and Hazard Assessment
Based on analogous quinazolinone compounds, this compound should be treated as a hazardous substance.[4] The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Potentially harmful if swallowed.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5][6]
Due to these potential hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, solution, or contaminated materials).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent dermal contact and absorption. |
| Eye Protection | Safety goggles and a face shield | To protect against splashes and airborne particles. |
| Body Protection | A properly fitted laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | N95 dust mask or higher | Required when handling the compound as a powder outside of a chemical fume hood. |
Operational Plan for Waste Management
The definitive and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[4][7] All materials that have come into contact with this compound must be classified and handled as hazardous chemical waste.[4]
Waste Segregation and Collection: A Step-by-Step Protocol
-
Designate a Waste Container: Procure a dedicated, leak-proof, and clearly labeled hazardous waste container.[8][9][10] The container must be compatible with the chemical nature of the waste.
-
Labeling: Immediately label the container with "Hazardous Waste" and the full chemical name: "this compound".[10][11] Avoid using abbreviations or chemical formulas.[10]
-
Collect All Contaminated Materials: This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, glassware).
-
Used PPE (gloves, etc.).
-
-
Secure Storage: Keep the hazardous waste container tightly sealed when not in use.[8][10] Store it in a designated, well-ventilated area, away from incompatible materials such as strong acids and bases.[8][12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Special Circumstances and Decontamination
In-Lab Chemical Degradation (Expert Use Only)
While professional incineration is the standard, in-lab chemical degradation via hydrolysis may be considered in specific, controlled situations by trained personnel.[4] The quinazolinone ring is susceptible to cleavage under strong acidic or basic conditions.[4]
Objective: To hydrolyze the quinazolinone ring into less hazardous components.
WARNING: This procedure must be performed in a certified chemical fume hood by personnel experienced in handling hazardous reagents.
Protocol:
-
Preparation: In a chemical fume hood, carefully place the waste material in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Reaction: Add a sufficient volume of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) to the flask.
-
Heating: Gently heat the mixture to reflux with continuous stirring. The reaction should proceed for several hours to ensure complete degradation.[4]
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the resulting solution before disposing of it according to your institution's guidelines for aqueous waste.
Decontamination of Glassware and Surfaces
-
Glassware: Whenever possible, decontaminate grossly contaminated labware to minimize the volume of hazardous waste.[7] Triple-rinse glassware with a suitable solvent (e.g., ethanol or acetone), collecting all rinsate in the designated hazardous waste container.[9][10] After this procedure, the glassware can be washed normally.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent.[9][10] The rinsate must be collected as hazardous waste.[10] Once decontaminated, deface or remove the label and dispose of the container in the regular trash.[9]
-
Spills: In case of a spill, ensure the area is well-ventilated. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite or sand) and collect it into the hazardous waste container.[12]
Final Disposal Logistics
-
Contact: Reach out to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Documentation: Provide a complete and accurate description of the waste. Ensure all containers are securely sealed and properly labeled before the scheduled pickup.[4]
-
Preferred Method: Incineration in a permitted hazardous waste incinerator is the preferred final disposal method.[4][7] Landfill disposal is not a recommended or compliant option.[4]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
